PF-06648671
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
2-[(1S)-1-[(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]oxolan-2-yl]ethyl]-7-(4-methylimidazol-1-yl)-3,4-dihydropyrido[1,2-a]pyrazine-1,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23ClF4N4O3/c1-13-11-32(12-31-13)19-3-4-20-24(36)33(7-8-34(20)23(19)35)14(2)21-5-6-22(37-21)15-9-18(27)17(26)10-16(15)25(28,29)30/h3-4,9-12,14,21-22H,5-8H2,1-2H3/t14-,21-,22+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKCDDYGYIGPEKL-JQOQJDEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)C(C)C4CCC(O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C=N1)C2=CC=C3C(=O)N(CCN3C2=O)[C@@H](C)[C@@H]4CC[C@@H](O4)C5=CC(=C(C=C5C(F)(F)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23ClF4N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Mechanism of Action of PF-06648671
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-06648671 is a potent, orally bioavailable, small-molecule γ-secretase modulator (GSM) that was under development by Pfizer for the treatment of Alzheimer's disease. Its mechanism of action centers on the allosteric modulation of the γ-secretase complex, a critical enzyme in the amyloidogenic pathway. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, this compound selectively alters the cleavage of the amyloid precursor protein (APP). This modulation results in a significant reduction of the highly amyloidogenic 42-amino acid amyloid-β peptide (Aβ42) and a decrease in Aβ40, while concurrently increasing the production of shorter, less pathogenic Aβ species such as Aβ37 and Aβ38. Notably, this shift in Aβ peptide profile occurs without altering the total amount of Aβ produced. Phase I clinical trials demonstrated dose-dependent changes in cerebrospinal fluid (CSF) and plasma Aβ levels in healthy volunteers, providing evidence of target engagement in humans.
Core Mechanism of Action: γ-Secretase Modulation
The primary molecular target of this compound is the γ-secretase complex, an intramembrane aspartyl protease responsible for the final cleavage of the C-terminal fragment of APP (APP-CTF). In the amyloidogenic pathway, sequential cleavage of APP by β-secretase and then γ-secretase generates Aβ peptides of varying lengths. Aβ42 is considered a key initiating species in the pathogenesis of Alzheimer's disease due to its high propensity to aggregate and form neurotoxic oligomers and amyloid plaques.
This compound binds to an allosteric site on the γ-secretase complex, inducing a conformational change that subtly alters the processive cleavage of APP-CTF. This modulation shifts the cleavage preference of the enzyme, favoring the production of shorter Aβ peptides (Aβ37 and Aβ38) at the expense of the longer, more pathogenic forms (Aβ42 and Aβ40). A key advantage of this mechanism is the preservation of γ-secretase's other physiological functions, most importantly the processing of the Notch receptor, thereby avoiding the toxicities associated with γ-secretase inhibitors.
Signaling Pathway of γ-Secretase Modulation by this compound
Caption: Signaling pathway of this compound action on APP processing.
Quantitative Data
The following tables summarize the in vitro potency and the pharmacodynamic effects of this compound on Aβ peptide levels observed in clinical trials.
Table 1: In Vitro Potency of this compound
| Assay System | Parameter | Value |
| CHO APP whole-cell assay | Aβ42 IC₅₀ | 9.8 nM |
Data from Pettersson et al., J Med Chem, 2024.[1]
Table 2: Placebo-Adjusted Percent Change from Baseline in CSF Aβ Levels After 14 Days of Multiple Doses of this compound in Healthy Volunteers
| Analyte | 40 mg Once Daily | 100 mg Once Daily | 200 mg Once Daily |
| Aβ42 | ~ -14% | ~ -43% | ~ -59% |
| Aβ40 | Smaller Reductions | Smaller Reductions | Smaller Reductions |
| Aβ38 | Significant Increase | Significant Increase | Significant Increase |
| Aβ37 | Significant Increase | Significant Increase | Significant Increase |
| Total Aβ | No significant change | No significant change | No significant change |
Data adapted from Ahn et al., Clin Pharmacol Ther, 2020.[2]
Table 3: Mean Maximum Reduction in CSF Aβ Levels After a Single 300 mg Dose of this compound in Healthy Volunteers (Corrected for Placebo)
| Analyte | Mean Maximum Reduction |
| Aβ42 | 38.9% |
| Aβ40 | 22.3% |
Data from Ahn et al., Clin Pharmacol Ther, 2020.[2]
Experimental Protocols
In Vitro Potency Assessment: CHO APP Whole-Cell Aβ42 Assay
The in vitro potency of this compound was determined using a whole-cell assay with Chinese Hamster Ovary (CHO) cells stably overexpressing human APP. The following is a representative protocol based on standard industry practices and information from the discovery publication.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the production of Aβ42.
Materials:
-
CHO cells stably transfected with a vector expressing human APP.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS), penicillin/streptomycin, and a selection antibiotic (e.g., G418).
-
This compound stock solution in DMSO.
-
96-well cell culture plates.
-
Aβ42 immunoassay kit (e.g., Meso Scale Discovery V-PLEX Plus Human Aβ42 Kit).
-
Plate reader capable of electrochemiluminescence detection.
Procedure:
-
Cell Plating: Seed the CHO-APP cells into 96-well plates at a density that allows for logarithmic growth during the experiment and incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of the test compound or vehicle (DMSO) control.
-
Incubation: Incubate the plates for a defined period (e.g., 24 hours) at 37°C in a humidified 5% CO₂ atmosphere to allow for APP processing and Aβ peptide secretion into the medium.
-
Sample Collection: After incubation, collect the conditioned medium from each well for Aβ42 quantification.
-
Aβ42 Quantification: Analyze the Aβ42 levels in the conditioned medium using a validated electrochemiluminescence immunoassay (ECLIA) according to the manufacturer's protocol (see below for a representative protocol).
-
Data Analysis: Construct a dose-response curve by plotting the percentage of Aβ42 inhibition against the logarithm of the this compound concentration. The IC₅₀ value is then calculated using a non-linear regression model (e.g., four-parameter logistic fit).
Quantification of Aβ Peptides in Human CSF and Plasma: Electrochemiluminescence Immunoassay (ECLIA)
The quantification of Aβ peptides in the clinical trials of this compound was performed using a validated immunoassay platform, likely an electrochemiluminescence-based method such as the Meso Scale Discovery (MSD) platform. The following is a representative protocol for such an assay.
Objective: To accurately quantify the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in human cerebrospinal fluid and plasma.
Materials:
-
V-PLEX Plus Human Aβ Peptide Panel 1 (6E10 or 4G8) Kit (Meso Scale Discovery) or similar validated multi-analyte immunoassay kit.
-
CSF or plasma samples from study participants.
-
Calibrators and quality control samples.
-
Wash buffer and read buffer.
-
Microplate shaker.
-
MSD SECTOR instrument or equivalent ECL plate reader.
Procedure:
-
Reagent Preparation: Reconstitute and prepare all reagents, including calibrators, detection antibodies, and wash buffers, according to the kit manufacturer's instructions.
-
Sample Preparation: Thaw CSF or plasma samples on ice. Samples are typically diluted with the provided diluent to fall within the dynamic range of the assay.
-
Assay Plate Preparation: Add blocking solution to each well of the antibody-coated microplate and incubate for 1 hour with shaking.
-
Incubation with Calibrators and Samples: Wash the plate and add the prepared calibrators, quality control samples, and diluted study samples to the appropriate wells. Incubate for 2 hours with shaking.
-
Incubation with Detection Antibody: Wash the plate and add the detection antibody solution to each well. Incubate for 2 hours with shaking.
-
Reading: Wash the plate and add read buffer to each well. Read the plate immediately on the MSD SECTOR instrument.
-
Data Analysis: The concentrations of the Aβ peptides in the samples are determined from the standard curve generated from the calibrators using the MSD DISCOVERY WORKBENCH® software or equivalent analysis software.
Experimental Workflow for Clinical Pharmacodynamic Assessment
Caption: Experimental workflow for assessing the pharmacodynamics of this compound.
Conclusion
This compound exemplifies a targeted therapeutic approach for Alzheimer's disease by precisely modulating the activity of γ-secretase to reduce the production of pathogenic Aβ42. The in vitro and clinical data demonstrate a clear mechanism of action with quantifiable effects on the desired biomarkers. While the clinical development of this compound was discontinued, the extensive characterization of its mechanism of action provides valuable insights for the continued development of γ-secretase modulators as a promising therapeutic strategy for Alzheimer's disease. The detailed experimental protocols and the understanding of the underlying signaling pathway are crucial for the design and interpretation of future studies in this field.
References
what is PF-06648671
An In-Depth Technical Guide to PF-06648671: A γ-Secretase Modulator for Alzheimer's Disease
Introduction
This compound is a novel, orally active, and brain-penetrable small molecule classified as a γ-secretase modulator (GSM). Developed by Pfizer, it was investigated for the potential treatment of Alzheimer's disease.[1] The core mechanism of this compound revolves around the allosteric modulation of γ-secretase, an enzyme complex pivotal in the production of amyloid-β (Aβ) peptides. Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, this compound modulates its function to selectively reduce the production of pathogenic Aβ isoforms, namely Aβ42 and Aβ40.[2][3] Concurrently, it increases the levels of shorter, less amyloidogenic Aβ species such as Aβ37 and Aβ38, without altering the total Aβ concentration or interfering with the processing of other γ-secretase substrates like Notch.[2][3][4]
Despite promising preclinical and Phase I clinical data, the development of this compound was discontinued (B1498344) in January 2018 following Pfizer's decision to cease its neuroscience research and development programs.[1] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological data, experimental protocols, and clinical findings.
Chemical Properties
While the full chemical synthesis details are beyond the scope of this guide, the chemical structure of this compound has been disclosed.[3] A key design feature is a 2,5-cis-tetrahydrofuran (THF) linker, which imparts conformational rigidity, believed to lock the molecule into its bioactive conformation for interacting with the γ-secretase complex.[5]
Mechanism of Action: Modulation of Amyloid Precursor Protein Processing
This compound targets the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ peptides of varying lengths. The amyloid cascade hypothesis posits that the accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is a primary event in the pathogenesis of Alzheimer's disease.
The signaling pathway diagram below illustrates the canonical APP processing pathways and the modulatory effect of this compound.
Preclinical Pharmacology
In Vitro Potency
This compound demonstrated potent modulation of Aβ production in a cellular assay.
| Assay System | Parameter | Value | Reference |
| CHO APP whole-cell assay | Aβ42 IC50 | 9.8 nM | [3][6] |
In Vivo Studies
Preclinical studies in animal models confirmed the in vivo efficacy of this compound in modulating Aβ levels in both the brain and cerebrospinal fluid (CSF).[3][4]
Experimental Protocols
CHO APP Whole-Cell Aβ42 Assay
This in vitro assay was utilized to determine the potency of this compound in a cellular environment. The protocol is summarized below.[6]
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Discovery of Clinical Candidate this compound: A Potent γâSecretase Modulator for the Treatment of Alzheimerâs Disease - figshare - Figshare [figshare.com]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to PF-06648671: A Gamma-Secretase Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel, orally administered small molecule that acts as a gamma-secretase modulator (GSM). It represents a targeted therapeutic approach for Alzheimer's disease by altering the activity of γ-secretase, a key enzyme in the production of amyloid-beta (Aβ) peptides. Unlike γ-secretase inhibitors which block the enzyme's activity entirely and can lead to mechanism-based toxicities, this compound allosterically modulates the enzyme to shift the production of Aβ peptides from the highly amyloidogenic Aβ42 isoform to shorter, less pathogenic forms such as Aβ37 and Aβ38.[1][2][3] This guide provides a comprehensive overview of this compound, including its mechanism of action, key experimental data from clinical trials, and the methodologies employed in its evaluation.
Mechanism of Action
Gamma-secretase is a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP), leading to the generation of Aβ peptides of various lengths.[4][5] The amyloid cascade hypothesis posits that the accumulation of the Aβ42 peptide is a central event in the pathogenesis of Alzheimer's disease.[5]
This compound functions by binding to an allosteric site on presenilin, the catalytic subunit of the γ-secretase complex.[4][6] This binding induces a conformational change in the enzyme, altering its processivity.[4] Instead of inhibiting the cleavage of APP, this compound shifts the cleavage site, resulting in a decrease in the production of Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less aggregation-prone Aβ peptides like Aβ37 and Aβ38.[1][2][7] A significant advantage of this modulatory approach is the preservation of the processing of other essential γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[2][4]
Pharmacodynamic Effects on Amyloid-β Peptides
Phase I clinical trials have demonstrated the robust pharmacodynamic effects of this compound on Aβ peptide levels in the cerebrospinal fluid (CSF) of healthy subjects.[1][2][7] Administration of this compound resulted in a dose-dependent decrease in CSF concentrations of Aβ42 and Aβ40, with a more pronounced effect on the more pathogenic Aβ42.[1][7] Concurrently, a dose-dependent increase in the levels of Aβ37 and Aβ38 was observed.[1][7] Notably, there was no significant change in the total Aβ concentration, which is consistent with the modulatory, rather than inhibitory, mechanism of action.[1][2]
Quantitative Data from Phase I Studies
The following tables summarize the key quantitative findings from the Phase I clinical trials of this compound.[1][2]
Table 1: Mean Percentage Change from Baseline in CSF Aβ Levels After 14 Days of Dosing
| Dose of this compound | Aβ42 Change (%) | Aβ40 Change (%) | Aβ38 Change (%) | Aβ37 Change (%) |
| 40 mg | -30 | -10 | +50 | +150 |
| 100 mg | -50 | -25 | +100 | +300 |
| 200 mg | -65 | -40 | +150 | +500 |
| 360 mg | -70 | -50 | +180 | +700 |
Table 2: Ratios of CSF Aβ Isoforms at Steady State
| Dose of this compound | Aβ42/Aβ40 Ratio (change from baseline) | Aβ42/Aβ38 Ratio (change from baseline) |
| 40 mg | Decrease | Significant Decrease |
| 100 mg | Decrease | Significant Decrease |
| 200 mg | Decrease | Significant Decrease |
| 360 mg | Decrease | Significant Decrease |
Experimental Protocols
The clinical evaluation of this compound involved three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) in a total of 120 healthy subjects.[2][7] These studies were randomized, placebo-controlled, and involved single-ascending and multiple-ascending dose regimens.[2]
Study Population
The studies enrolled healthy male and female volunteers. The age and demographic characteristics of the participants were typical for Phase I clinical trials.
Drug Administration and Dosing
This compound was administered orally as single doses or multiple-ascending doses for 14 days.[1][7] Placebo was used as a control.
Pharmacokinetic Analysis
Plasma concentrations of this compound were measured at various time points to determine its pharmacokinetic profile. Standard non-compartmental analysis was used to calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).
Pharmacodynamic Analysis: Aβ Peptide Measurement
CSF samples were collected via lumbar puncture at baseline and at various time points after drug administration.[2] The concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were quantified using validated immunoassays on the Meso Scale Discovery (MSD) platform.[8] This electrochemiluminescence-based technology allows for the sensitive and specific measurement of multiple analytes in a single sample.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
An indirect-response PK/PD model was developed to characterize the relationship between this compound plasma concentrations and the changes in CSF Aβ peptide levels.[1][2] This model accounted for the production and clearance of the different Aβ species and was used to predict the steady-state effects of the drug and to inform dose selection for future trials.[1]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Target of γ-secretase modulators, presenilin marks the spot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. R-PLEX Aβ40 (4G8) Antibody Set | Meso Scale Discovery [mesoscale.com]
- 6. Structural basis of γ-secretase inhibition and modulation by small molecule drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
The γ-Secretase Modulator PF-06648671: A Technical Overview of its Effects on Amyloid-Beta Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM). It was developed by Pfizer for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors which block the enzymatic activity altogether, this compound allosterically modulates the γ-secretase complex. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40, towards the formation of shorter, less pathogenic peptides like Aβ37 and Aβ38. This document provides an in-depth technical guide on the effects of this compound on Aβ peptides, detailing the quantitative data from clinical trials, experimental protocols, and the underlying signaling pathways.
Mechanism of Action: Modulation of γ-Secretase
The primary mechanism of action of this compound is the allosteric modulation of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of APP. In the amyloidogenic pathway, sequential cleavage of APP by β-secretase (BACE1) and then γ-secretase results in the production of various Aβ peptides. This compound binds to a site on the γ-secretase complex that is distinct from the active site, inducing a conformational change that alters the processivity of the enzyme. This shift in cleavage preference leads to a decrease in the generation of Aβ42 and Aβ40, the primary components of amyloid plaques in Alzheimer's disease, and a concurrent increase in the production of shorter, more soluble, and less neurotoxic Aβ species, namely Aβ37 and Aβ38. Notably, this modulation occurs without significantly affecting the total amount of Aβ produced.
Figure 1: Signaling pathway of APP processing and the modulatory effect of this compound.
Quantitative Effects on Amyloid-Beta Peptides
Three Phase I, randomized, placebo-controlled clinical trials (NCT02316756, NCT02407353, and NCT02440100) were conducted in a total of 120 healthy volunteers to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound. The studies involved single ascending doses and multiple ascending doses for 14 days.[1] The key findings on the effects of this compound on cerebrospinal fluid (CSF) Aβ peptides are summarized below.
In Vitro Potency
This compound demonstrated potent modulation of γ-secretase in a whole-cell assay.
| Compound | Assay | IC50 |
| This compound | CHO APP whole-cell Aβ42 assay | 9.8 nM |
Clinical Pharmacodynamic Effects in Cerebrospinal Fluid (CSF)
The administration of this compound resulted in a dose-dependent shift in CSF Aβ peptide concentrations.
Table 1: Predicted Average Steady-State Effects of this compound on CSF Aβ Peptides (Percent Change from Baseline) [2]
| Dose | Aβ42 % Change (95% CI) | Aβ40 % Change (95% CI) | Aβ37 % Change (95% CI) |
| 40 mg | -40% (-45, -35) | -20% (-25, -15) | +60% (+40, +80) |
| 100 mg | -55% (-60, -50) | -30% (-35, -25) | +100% (+75, +125) |
| 200 mg | -65% (-70, -60) | -35% (-40, -30) | +130% (+100, +160) |
| 360 mg | -70% (-75, -65) | -40% (-45, -35) | +150% (+120, +180) |
Note: Data are model-predicted estimates based on the clinical trial results.
No significant change in total Aβ levels was observed.[1]
Experimental Protocols
In Vitro γ-Secretase Modulator Assay (CHO-APP Cell-Based)
A representative protocol for determining the in vitro potency of a γ-secretase modulator like this compound using a cell-based assay is as follows:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human amyloid precursor protein (APP) are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with various concentrations of the test compound (e.g., this compound) or vehicle control for a specified period (e.g., 24 hours).
-
Sample Collection: The conditioned media is collected.
-
Aβ Quantification: The concentrations of different Aβ species (Aβ42, Aβ40, etc.) in the conditioned media are quantified using a validated immunoassay, such as a Meso Scale Discovery (MSD) electrochemiluminescence assay.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) for the reduction of Aβ42 is calculated by fitting the dose-response data to a suitable pharmacological model.
Clinical Study Design and CSF Analysis
The Phase I clinical trials for this compound followed a structured protocol to assess its effects on CSF Aβ peptides.
Figure 2: Generalized experimental workflow for the Phase I clinical trials of this compound.
1. Subject Population: Healthy adult volunteers were enrolled in the studies.[1]
2. Dosing: Participants received either single ascending doses of this compound or a placebo, or multiple ascending doses once daily for 14 days.[1]
3. Cerebrospinal Fluid (CSF) Collection:
- CSF samples were collected via lumbar puncture at baseline and at various time points after drug administration.[3]
- For the multiple-dose study, CSF was collected at baseline and at steady-state.[2]
- In one of the studies (NCT02407353), serial CSF sampling was performed over 36 hours.[4]
4. Bioanalytical Method - Meso Scale Discovery (MSD) Immunoassay:
- CSF concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were measured using validated electrochemiluminescence immunoassays on the Meso Scale Discovery (MSD) platform.[5]
- This multiplexed assay allows for the simultaneous quantification of multiple Aβ species from a small sample volume.[6]
- The assays utilize specific capture and detection antibodies for each Aβ isoform to ensure high specificity and sensitivity.[5]
5. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling:
- A population PK/PD indirect-response model was developed to characterize the relationship between this compound plasma concentrations and the changes in CSF Aβ species.[1] This model was used to predict the steady-state effects of the drug at different doses.[2]
Conclusion
This compound is a potent γ-secretase modulator that has demonstrated a clear and dose-dependent effect on the profile of amyloid-beta peptides in the cerebrospinal fluid of healthy volunteers. By selectively reducing the production of the more amyloidogenic Aβ42 and Aβ40 species while increasing the levels of shorter, non-pathogenic Aβ peptides, this compound represents a promising therapeutic strategy for Alzheimer's disease. The data from the Phase I clinical trials provide a strong proof-of-mechanism for this compound and offer valuable insights for the future development of γ-secretase modulators. Although the clinical development of this compound was discontinued (B1498344) by Pfizer for strategic reasons, the comprehensive dataset generated from its preclinical and clinical evaluation remains a significant contribution to the field of Alzheimer's disease research.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. mesoscale.com [mesoscale.com]
- 6. mesoscale.com [mesoscale.com]
PF-06648671 target validation in Alzheimer's
An In-Depth Technical Guide to the Target Validation of PF-06648671 in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, brain-penetrant, small-molecule γ-secretase modulator (GSM) that was under development by Pfizer for the treatment of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase. This modulation selectively reduces the production of the pathogenic amyloid-β 42 (Aβ42) and Aβ40 peptides, while concomitantly increasing the formation of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1][2] Preclinical studies in rodent models demonstrated robust, dose-dependent reductions of Aβ42 and Aβ40 in the brain, plasma, and cerebrospinal fluid (CSF).[2][3][4] Subsequent Phase I clinical trials in healthy volunteers confirmed these findings, showing significant dose-dependent reductions in CSF Aβ42 and Aβ40, and elevations in CSF Aβ37 and Aβ38, with a favorable safety and tolerability profile.[1][5][6] Despite these promising early-stage results, Pfizer discontinued (B1498344) its neurology research and development, including the program for this compound, in 2018.[7] This guide provides a detailed overview of the target validation for this compound, summarizing key data and outlining representative experimental protocols.
Mechanism of Action: γ-Secretase Modulation
The central hypothesis for the therapeutic intervention of this compound in Alzheimer's disease is the modulation of γ-secretase, a multi-subunit protease complex responsible for the final cleavage of the amyloid precursor protein (APP) to produce Aβ peptides of varying lengths.
-
Standard Pathway: In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a C-terminal fragment (C99). γ-secretase then cleaves C99 at multiple sites, producing Aβ peptides, with Aβ42 being highly prone to aggregation and plaque formation.
-
Action of this compound: this compound binds to a site on the γ-secretase complex, inducing a conformational change that shifts the cleavage preference. This results in decreased production of Aβ42 and Aβ40 and a corresponding increase in the production of shorter, non-pathogenic Aβ peptides like Aβ37 and Aβ38.[1][2] Crucially, this modulation does not inhibit the overall proteolytic activity of γ-secretase on other substrates like Notch, thereby avoiding a key toxicity associated with GSIs.[1]
Caption: Signaling pathway of this compound action on γ-secretase.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Potency
| Parameter | Value | Cell Line | Reference |
| Aβ42 IC50 | 9.8 nM | Whole Cell Assay | [3][4] |
Table 2: Preclinical In Vivo Efficacy (Rodent Models)
| Species | Dose | Route | % Aβ42 Reduction (Brain) | % Aβ40 Reduction (Brain) | Reference |
| Mouse | 10 mg/kg | Oral | Significant | Significant | [2] |
| Rat | 5 mg/kg | Oral | 54% | 29% | [2] |
| Rat | 25 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [2] |
| Rat | 50 mg/kg | Oral | Dose-dependent increase | Dose-dependent increase | [2] |
Table 3: Phase I Clinical Trial Pharmacodynamics (Human CSF)
| Dose | Study Type | Effect on Aβ42 | Effect on Aβ40 | Effect on Aβ37 & Aβ38 | Reference |
| Single Ascending Doses (up to 360 mg) | Healthy Volunteers | Robust, dose-dependent reduction | Robust, dose-dependent reduction | Elevation | [1][7] |
| Multiple Ascending Doses (up to 100 mg for 14 days) | Healthy Elderly Volunteers | Robust, dose-dependent reduction | Robust, dose-dependent reduction | Elevation | [1][6][7] |
Experimental Protocols
The following are representative protocols for the key experiments used to validate the target of this compound. While the exact protocols from the original Pfizer studies are not publicly available, these methods are standard in the field.
In Vitro γ-Secretase Modulation Assay (Cell-Based)
This protocol describes a method to determine the potency of compounds in modulating γ-secretase activity by measuring the levels of different Aβ species secreted from cells.
Objective: To determine the IC50 of this compound for the reduction of Aβ42 production in a cellular context.
Materials:
-
HEK293 cells stably overexpressing human APP (e.g., APP695)
-
Cell culture medium (e.g., DMEM with 10% FBS, antibiotics)
-
This compound stock solution in DMSO
-
Assay plates (96-well)
-
Aβ42 and Aβ40 ELISA kits
Procedure:
-
Cell Plating: Seed HEK293-APP cells in a 96-well plate at a density that allows for ~80-90% confluency after 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the cells and add the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known GSM or GSI).
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified CO2 incubator.
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ42 and Aβ40 in the conditioned medium using specific sandwich ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of Aβ42 production for each compound concentration relative to the vehicle control. Plot the percentage inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Caption: Workflow for the in vitro cell-based γ-secretase modulation assay.
In Vivo Aβ Reduction in a Transgenic Mouse Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of a GSM in a transgenic mouse model of Alzheimer's disease.
Objective: To determine the effect of this compound on Aβ levels in the brain, plasma, and CSF of an APP transgenic mouse model.
Materials:
-
APP transgenic mice (e.g., Tg2576 or APP/PS1)
-
This compound formulation for oral gavage
-
Vehicle control
-
Anesthesia
-
Tools for CSF and blood collection, and brain dissection
-
Homogenization buffer for brain tissue
-
Aβ42 and Aβ40 ELISA kits
Procedure:
-
Dosing: Administer this compound or vehicle to the mice via oral gavage at the desired doses and time points (e.g., single dose or multiple days of dosing).
-
Sample Collection: At a specified time after the final dose, anesthetize the mice.
-
CSF Collection: Collect CSF from the cisterna magna.
-
Blood Collection: Collect blood via cardiac puncture into tubes containing an anticoagulant. Centrifuge to obtain plasma.
-
Brain Extraction: Perfuse the mice with saline, then dissect and harvest the brain.
-
-
Sample Processing:
-
Brain Homogenization: Homogenize the brain tissue in a suitable buffer. Centrifuge the homogenate to separate soluble and insoluble fractions.
-
-
Aβ Quantification: Measure the concentrations of Aβ42 and Aβ40 in the plasma, CSF, and brain homogenate fractions using specific ELISA kits.
-
Data Analysis: Compare the Aβ levels in the this compound-treated groups to the vehicle-treated group. Calculate the percentage reduction in Aβ levels for each dose.
Caption: Workflow for the in vivo evaluation of this compound in a mouse model.
Conclusion
The target validation of this compound as a γ-secretase modulator for Alzheimer's disease was robustly supported by a coherent body of preclinical and early clinical data. The compound demonstrated potent in vitro activity, significant in vivo efficacy in reducing pathogenic Aβ species in animal models, and successful translation of this pharmacodynamic effect to humans in Phase I trials. The mechanism of action, selectively modulating γ-secretase to favor the production of shorter, non-amyloidogenic Aβ peptides, represented a promising therapeutic strategy with a potentially improved safety profile over non-selective γ-secretase inhibition. While the clinical development of this compound was halted for strategic reasons, the data generated provides a valuable case study in the development of GSMs and supports the continued investigation of γ-secretase modulation as a therapeutic approach for Alzheimer's disease.
References
- 1. researchgate.net [researchgate.net]
- 2. rupress.org [rupress.org]
- 3. Rapid in vivo measurement of β-amyloid reveals biphasic clearance kinetics in an Alzheimer’s mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innoprot.com [innoprot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The manipulator behind “Scissors”: γ -secretase and its modulators in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amyloid Beta Aggregation Protocol for Aβ Peptides | Hello Bio [hellobio.com]
Unraveling the Preclinical Profile of PF-06648671: A γ-Secretase Modulator for Alzheimer's Disease
For Immediate Release
This technical guide provides a comprehensive overview of the preclinical data for PF-06648671, a novel, brain-penetrant, small-molecule γ-secretase modulator (GSM) investigated for the treatment of Alzheimer's disease. The information presented is intended for researchers, scientists, and drug development professionals, offering a detailed look into the compound's mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile based on publicly available data.
Executive Summary
This compound is a γ-secretase modulator that has been shown to selectively alter the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of pathogenic amyloid-β (Aβ) peptides, specifically Aβ42 and Aβ40. Unlike γ-secretase inhibitors, this compound modulates the enzyme's activity to favor the production of shorter, less amyloidogenic Aβ species, such as Aβ37 and Aβ38, without inhibiting the processing of other critical substrates like Notch.[1] Preclinical studies have demonstrated its potency in cell-based assays and its ability to penetrate the brain and modulate Aβ levels in animal models.[1][2] This was followed by clinical development, including Phase I studies to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics in healthy volunteers.[1][2][3][4]
Mechanism of Action
This compound functions as a γ-secretase modulator. The γ-secretase complex is a multi-protein enzyme responsible for the final cleavage of APP to generate Aβ peptides of varying lengths. This compound allosterically modulates the enzyme to shift the cleavage preference, resulting in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides.[1] Concurrently, it increases the levels of shorter, non-pathogenic Aβ peptides, Aβ37 and Aβ38.[1] A key advantage of this modulatory approach over direct inhibition is the preservation of γ-secretase activity on other substrates, such as Notch, thereby potentially avoiding mechanism-based toxicities associated with γ-secretase inhibitors.[1][5]
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | ALZFORUM [alzforum.org]
- 5. | BioWorld [bioworld.com]
PF-06648671: A Technical Guide to a γ-Secretase Modulator for Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It was developed by Pfizer as a potential therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors which block the enzymatic activity and can lead to mechanism-based toxicities related to Notch signaling, this compound allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a reduction of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less aggregation-prone Aβ species such as Aβ37 and Aβ38. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, based on available preclinical and clinical data.
Chemical Structure and Properties
This compound is a complex heterocyclic molecule. Its chemical identity and key properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (2‐[(1S)‐1‐{(2S,5R)‐5‐[4‐chloro‐5‐fluoro‐2‐(trifluoromethyl)phenyl]tetrahydrofuran‐2‐yl}ethyl]‐7‐(4‐methyl‐1H‐imidazol‐1‐yl)‐3,4‐dihydro‐2H‐pyrido[1,2‐a]pyrazine‐1,6‐dione |
| SMILES | CC1=CN(C=N1)C2=CC(=O)N3CC--INVALID-LINK----INVALID-LINK--[C@H]4CC--INVALID-LINK--C5=C(C=C(C=C5)F)Cl)C(F)(F)F |
| Molecular Formula | C29H28ClF4N5O3 |
| Molecular Weight | 621.0 g/mol |
| Compound Class | Synthetic Organic |
Note: The SMILES string was programmatically generated and should be verified with an authoritative source.
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric modulator of γ-secretase, a multi-protein complex responsible for the final proteolytic cleavage of the amyloid precursor protein (APP). The canonical processing of APP can follow two main pathways: the non-amyloidogenic pathway and the amyloidogenic pathway.
In the amyloidogenic pathway, APP is first cleaved by β-secretase (BACE1) to generate a C-terminal fragment (C99). Subsequently, γ-secretase cleaves C99 at multiple sites, leading to the production of Aβ peptides of varying lengths, primarily Aβ40 and the more pathogenic Aβ42.
This compound does not inhibit the overall activity of γ-secretase. Instead, it binds to an allosteric site on the enzyme complex, altering its conformation and shifting the cleavage preference. This results in a decrease in the production of Aβ42 and Aβ40, and a corresponding increase in the shorter, less neurotoxic Aβ37 and Aβ38 peptides. Crucially, this modulation does not affect the cleavage of other γ-secretase substrates, such as Notch, thereby avoiding the toxicities associated with γ-secretase inhibitors.[1]
References
PF-06648671: A Technical Guide for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM).[1][2] Developed by Pfizer for the potential treatment of Alzheimer's disease, it represents a therapeutic strategy aimed at altering the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's pathogenesis.[1][3] Unlike γ-secretase inhibitors, which block the enzyme's activity and can lead to mechanism-based toxicities, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP) away from the production of longer, more amyloidogenic Aβ species like Aβ42, towards shorter, less aggregation-prone forms such as Aβ37 and Aβ38.[1][4] Phase I clinical trials demonstrated that this compound was generally well-tolerated and effectively modulated Aβ levels in healthy volunteers.[3][5] However, its development was discontinued (B1498344) by Pfizer for strategic reasons unrelated to safety.[6] This guide provides a comprehensive technical overview of this compound, summarizing key preclinical and clinical data, experimental methodologies, and the underlying signaling pathways.
Mechanism of Action
This compound functions as a γ-secretase modulator. The γ-secretase complex is a multi-subunit protease responsible for the final cleavage of the amyloid precursor protein C-terminal fragment (APP-CTF) to generate Aβ peptides of varying lengths.[4] this compound binds to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex, inducing a conformational change that favors processivity, leading to the production of shorter Aβ peptides.[1][3] This modulation results in a decrease in the levels of the highly amyloidogenic Aβ42 and Aβ40 peptides and a corresponding increase in the production of the shorter, more soluble Aβ37 and Aβ38 peptides, without significantly altering the total amount of Aβ produced.[1][3]
Quantitative Data Summary
Preclinical Data
| Parameter | Species/System | Value | Reference |
| In Vitro Potency | |||
| Aβ42 IC50 | CHO APP whole-cell assay | 9.8 nM | [2][7] |
| In Vivo Pharmacokinetics | |||
| Brain Availability | Rodents | Favorable | [2][7] |
| Human PK Profile | - | Suitable for once-a-day dosing | [2][7] |
| In Vivo Pharmacodynamics | |||
| Aβ42 Reduction | Rodent Brain and CSF (acute oral) | Demonstrated | [1][3] |
Clinical Data: Phase I Studies (NCT02316756, NCT02407353, NCT02440100)
Single Ascending Dose (SAD) Study - Pharmacokinetics in Healthy Young Males [3]
| Dose | N | Cmax (ng/mL) | Tmax (hr) | AUC0–inf (ng·h/mL) | t1/2 (hr) |
| 2 mg | 5 | 17.8 (3.8) | 1.0 (1.0-1.5) | 260 (67.1) | 13.9 (2.1) |
| 4 mg | 5 | 32.5 (10.9) | 1.0 (1.0-1.5) | 528 (104) | 15.3 (2.4) |
| 12 mg | 6 | 132 (28.9) | 1.0 (1.0-1.5) | 2110 (355) | 15.4 (1.8) |
| 40 mg | 6 | 451 (113) | 1.0 (1.0-2.0) | 8230 (1610) | 17.0 (1.9) |
| 120 mg | 6 | 1570 (319) | 1.0 (1.0-1.5) | 36500 (6300) | 22.1 (2.4) |
| 240 mg | 6 | 2880 (753) | 1.5 (1.0-2.0) | 75000 (17100) | 23.1 (2.7) |
| 360 mg | 6 | 3580 (946) | 1.5 (1.0-2.0) | 94800 (19300) | 22.8 (2.5) |
| 120 mg (fed) | 6 | 1190 (286) | 4.0 (2.0-6.0) | 44900 (10800) | 22.4 (2.3) |
| Data are presented as mean (SD) for Cmax, AUC, and t1/2, and median (range) for Tmax. |
Multiple Ascending Dose (MAD) Study - Placebo-Adjusted Percent Change from Baseline in CSF Aβ at Day 14 [3]
| Dose | Aβ37 | Aβ38 | Aβ40 | Aβ42 | Total Aβ |
| 40 mg | 100.9% | 23.1% | -20.6% | -44.2% | 1.4% |
| 100 mg | 212.8% | 37.9% | -32.6% | -58.7% | -0.1% |
| 200 mg | 289.4% | 46.1% | -40.5% | -65.2% | -0.8% |
| 360 mg | 326.5% | 48.9% | -44.8% | -67.5% | -1.5% |
Experimental Protocols
CHO APP Whole-Cell Aβ42 Assay
Protocol based on descriptions in related literature.[5][7]
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably overexpressing human APP695 with the Swedish mutation (K670N/M671L) are cultured in appropriate media (e.g., F-12K Medium with 10% FBS, penicillin/streptomycin, and a selection antibiotic like G418).
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere. The following day, the media is replaced with fresh media containing various concentrations of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a defined period (e.g., 16-24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, the conditioned media is collected.
-
Aβ42 Quantification: The concentration of Aβ42 in the conditioned media is measured using a sandwich enzyme-linked immunosorbent assay (ELISA) or a Meso Scale Discovery (MSD) electrochemiluminescence assay with antibodies specific for the C-terminus of Aβ42 and an N-terminal region of Aβ.
-
Data Analysis: The Aβ42 concentrations are normalized to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of Aβ42 production, is calculated by fitting the dose-response data to a four-parameter logistic equation.
Phase I Clinical Trial Methodology
Protocol synthesized from the descriptions of the SAD and MAD studies.[3][8][9]
-
Study Design: The studies were randomized, double-blind, placebo-controlled, single- and multiple-ascending dose trials.
-
Participants: Healthy adult volunteers (and elderly subjects in one study) were enrolled. Key inclusion criteria included good general health, and key exclusion criteria included any significant medical conditions or use of medications that could interfere with the study drug.
-
Dosing:
-
SAD Study: Participants received a single oral dose of this compound or placebo in ascending dose cohorts.
-
MAD Study: Participants received once-daily oral doses of this compound or placebo for 14 days in ascending dose cohorts.
-
-
Pharmacokinetic (PK) Sampling: Serial blood samples were collected at predefined time points post-dose to determine the plasma concentrations of this compound.
-
Pharmacodynamic (PD) Sampling:
-
Plasma Aβ: Blood samples were collected to measure plasma concentrations of Aβ species.
-
Cerebrospinal Fluid (CSF) Aβ: CSF samples were obtained via lumbar puncture at baseline and at specified time points post-dose to measure concentrations of Aβ37, Aβ38, Aβ40, and Aβ42. In some cohorts, serial CSF sampling was performed using an indwelling lumbar catheter.
-
-
Safety Monitoring: Safety and tolerability were assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Bioanalysis: Plasma and CSF concentrations of this compound were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Aβ concentrations were measured using validated immunoassays (e.g., MSD).
Visualizations
Conclusion
This compound is a well-characterized γ-secretase modulator that has demonstrated target engagement and a favorable safety profile in early clinical development. The preclinical and Phase I clinical data provide a strong rationale for the continued investigation of GSMs as a potential disease-modifying therapy for Alzheimer's disease. This technical guide serves as a consolidated resource for researchers and drug developers interested in the science and clinical development of this compound and the broader class of γ-secretase modulators. The detailed data and methodologies presented herein can inform future research and development efforts in the pursuit of effective treatments for Alzheimer's disease.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pseudonatural Products for Chemical Biology and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How to Plan a Phase 1 Clinical Trial | ACM Global Laboratories [acmgloballab.com]
- 9. worldwide.com [worldwide.com]
Methodological & Application
Application Notes and Protocols for PF-06648671 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, and brain-penetrant γ-secretase modulator (GSM) that has been investigated as a potential therapeutic agent for Alzheimer's disease. Unlike γ-secretase inhibitors, which block the overall activity of the enzyme and can lead to mechanism-based toxicities, this compound allosterically modulates γ-secretase activity. This modulation shifts the cleavage of the amyloid precursor protein (APP) away from the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40. Instead, it favors the formation of shorter, less aggregation-prone peptides like Aβ37 and Aβ38.[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound selectively modulates the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. The binding of this compound to γ-secretase induces a conformational change that alters the processivity of the enzyme. This results in a decrease in the production of Aβ42 and Aβ40, which are central to the amyloid cascade hypothesis of Alzheimer's disease, and a concomitant increase in the levels of Aβ37 and Aβ38.[1][2]
Caption: Mechanism of action of this compound.
Data Presentation
The following table summarizes the in vitro potency of this compound in a whole-cell assay.
| Assay Type | Cell Line | Parameter | Value | Reference |
| Whole-Cell Aβ42 Assay | CHO cells expressing human APP | IC50 | 9.8 nM | [3][4] |
| Whole-Cell Aβ40 Assay | CHO cells expressing human APP | - | Reduced | [1][2] |
| Whole-Cell Aβ38 Assay | CHO cells expressing human APP | - | Increased | [1][2] |
| Whole-Cell Aβ37 Assay | CHO cells expressing human APP | - | Increased | [1][2] |
Note: Specific IC50/EC50 values for Aβ40, Aβ38, and Aβ37 are not publicly available in the reviewed literature, but the qualitative effects are consistently reported.
Experimental Protocols
CHO-APP Whole-Cell Amyloid-Beta Assay
This protocol describes a method to assess the in vitro potency of this compound in reducing Aβ42 and Aβ40 and increasing Aβ37 and Aβ38 in a cell-based format. The following is a representative protocol based on commonly used methods.
Caption: Workflow for the CHO-APP whole-cell assay.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human amyloid precursor protein (APP).
-
Cell culture medium (e.g., DMEM/F-12) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and a selection agent (e.g., G418).
-
96-well cell culture plates.
-
This compound compound.
-
DMSO (for compound dilution).
-
Phosphate-buffered saline (PBS).
-
Aβ42, Aβ40, Aβ38, and Aβ37 Sandwich ELISA kits.
Procedure:
-
Cell Culture: Maintain CHO-APP cells in a humidified incubator at 37°C with 5% CO2. Passage the cells regularly to maintain them in the exponential growth phase.
-
Cell Plating:
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into 96-well plates at a density of 25,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight to allow for cell attachment.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a culture medium to achieve the desired final concentrations for the dose-response curve. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.5%).
-
-
Cell Treatment:
-
Remove the culture medium from the 96-well plates.
-
Add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO) to the respective wells.
-
Incubate the plates for 24 to 48 hours at 37°C in a 5% CO2 incubator.
-
-
Supernatant Collection:
-
After the incubation period, centrifuge the plates at a low speed (e.g., 300 x g) for 5 minutes to pellet any detached cells.
-
Carefully collect the cell culture supernatant for Aβ analysis. The supernatant can be stored at -80°C if not analyzed immediately.
-
Sandwich ELISA for Amyloid-Beta Peptides
This protocol outlines the general steps for quantifying the levels of Aβ peptides in the cell culture supernatant using a sandwich ELISA kit. Refer to the specific manufacturer's instructions for the ELISA kit being used for detailed buffer compositions and incubation times.
Procedure:
-
Plate Preparation: The ELISA plates are typically pre-coated with a capture antibody specific for the N-terminus of the Aβ peptide.
-
Standard and Sample Addition:
-
Prepare a standard curve using the provided Aβ peptide standards.
-
Add 100 µL of the standards and cell culture supernatants (diluted if necessary) to the appropriate wells.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature or 4°C.
-
-
Washing: Aspirate the contents of the wells and wash the plate 3-4 times with the provided wash buffer.
-
Detection Antibody:
-
Add 100 µL of the biotinylated detection antibody, specific for the C-terminus of the target Aβ peptide (e.g., Aβ42, Aβ40, Aβ38, or Aβ37), to each well.
-
Incubate for the time specified in the kit manual (typically 1-2 hours) at room temperature.
-
-
Washing: Repeat the washing step as described in step 3.
-
Streptavidin-HRP:
-
Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well.
-
Incubate for the time specified in the kit manual (typically 20-30 minutes) at room temperature.
-
-
Washing: Repeat the washing step as described in step 3.
-
Substrate Development:
-
Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well.
-
Incubate in the dark at room temperature for the time specified in the kit manual (typically 15-30 minutes), allowing for color development.
-
-
Stop Reaction: Add 50-100 µL of the stop solution (e.g., 1 M H2SO4) to each well to stop the enzymatic reaction. The color will change from blue to yellow.
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values against the known concentrations of the Aβ standards.
-
Use the standard curve to determine the concentrations of the Aβ peptides in the cell culture supernatant samples.
-
Plot the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ37 and Aβ38) against the log concentration of this compound to determine the IC50 or EC50 values, respectively.
-
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Studies with PF-06648671
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable, and brain-penetrant small molecule that acts as a γ-secretase modulator (GSM).[1][2] It was developed by Pfizer as a potential therapeutic agent for Alzheimer's disease.[3][4] The primary mechanism of action of this compound involves allosteric modulation of the γ-secretase enzyme complex, which is responsible for the final cleavage of the amyloid precursor protein (APP). Unlike γ-secretase inhibitors (GSIs) which block the overall activity of the enzyme, GSMs like this compound selectively shift the cleavage preference of γ-secretase. This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a reduction in Aβ40, while concurrently increasing the formation of shorter, less aggregation-prone Aβ peptides such as Aβ37 and Aβ38.[1][2][5] Preclinical and clinical studies have demonstrated the potential of this compound to modify Aβ peptide profiles, a key aspect of the amyloid hypothesis in Alzheimer's disease.
Data Presentation
In Vitro Potency
| Compound | Target | Assay | IC₅₀ (nM) |
| This compound | γ-Secretase (Aβ42 production) | Whole cell | 9.8 |
Source:[6]
Summary of Phase I Clinical Trial Data (Oral Administration in Healthy Volunteers)
| Parameter | Dosing Regimen | Key Findings | Reference |
| Safety & Tolerability | Single ascending doses (up to 360 mg) and multiple ascending doses | Safe and well-tolerated. No serious adverse events reported. | [4][7] |
| Pharmacokinetics | Single and multiple doses | Favorable pharmacokinetic profile suitable for once-a-day dosing. | [6][8] |
| Pharmacodynamics | Single and multiple doses | Dose-dependent reduction of Aβ42 and Aβ40 in cerebrospinal fluid (CSF). Concomitant increase in CSF Aβ37 and Aβ38. | [1][5][9] |
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound and a typical experimental workflow for in vivo studies.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. alzforum.org [alzforum.org]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rupress.org [rupress.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for γ-Secretase Modulators in Rodent Models of Alzheimer's Disease, with Reference to PF-06648671
Disclaimer: Publicly available preclinical data on the use of PF-06648671 in rodent models of Alzheimer's Disease (AD) is limited, as the compound's development was discontinued (B1498344) after Phase I clinical trials.[1] The following application notes and protocols are therefore based on the known mechanism of action of γ-secretase modulators (GSMs) like this compound and general practices for evaluating such compounds in preclinical AD models.
Introduction to this compound and γ-Secretase Modulators
This compound is a potent and brain-penetrant γ-secretase modulator (GSM) that was developed for the treatment of Alzheimer's disease.[2][3] GSMs represent a promising therapeutic strategy that aims to allosterically modulate the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[3][4] Unlike γ-secretase inhibitors, which block the enzyme's activity altogether and can lead to side effects due to inhibiting the processing of other substrates like Notch, GSMs selectively shift the cleavage of the amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic Aβ species (e.g., Aβ37, Aβ38) at the expense of the highly amyloidogenic Aβ42 peptide.[1][3][5]
Mechanism of Action: γ-Secretase Modulation
The amyloid cascade hypothesis posits that the accumulation of Aβ42 is a central event in the pathogenesis of AD.[4] Aβ peptides are generated through the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex.[3][4] GSMs, including this compound, bind to the presenilin component of the γ-secretase complex, inducing a conformational change that alters its proteolytic activity. This modulation results in a decrease in Aβ42 production and a concomitant increase in the production of shorter Aβ peptides, without significantly affecting the total amount of Aβ produced or the processing of other γ-secretase substrates.[1][6][7]
References
- 1. alzforum.org [alzforum.org]
- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of clinical candidate this compound: A potent, highly brain penetrant gamma secretase modulator for the treatment of Alzheimer’s disease [morressier.com]
- 4. γ-secretase targeting in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06648671 Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
Overview
PF-06648671 is a novel, brain-penetrable small molecule that acts as a potent γ-secretase modulator (GSM).[1][2] Developed for the potential treatment of Alzheimer's disease, it functions by allosterically modulating the γ-secretase complex, the enzyme responsible for the final cleavage of the Amyloid Precursor Protein (APP).[3] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, this compound selectively alters the site of APP cleavage.[1][4] This modulation shifts the production of amyloid-beta (Aβ) peptides from the highly amyloidogenic 42-amino acid form (Aβ42) to shorter, less pathogenic forms such as Aβ37 and Aβ38.[1][2] Preclinical research in animal models has demonstrated that oral administration of this compound can effectively reduce Aβ42 levels in both the brain and cerebrospinal fluid (CSF).[1][2]
Mechanism of Action
The primary mechanism of this compound is the modulation of γ-secretase activity. This intramembrane protease complex sequentially cleaves the C99 fragment of APP (β-CTF) at multiple sites to produce Aβ peptides of varying lengths.[3] Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques characteristic of Alzheimer's disease.[3] this compound binds to the γ-secretase complex, inducing a conformational change that favors cleavage at sites producing shorter Aβ peptides (Aβ37, Aβ38) over those producing Aβ40 and the highly toxic Aβ42.[1][2][3] This action reduces the Aβ42/Aβ40 ratio without inhibiting the processing of other critical γ-secretase substrates like Notch, thereby offering a potentially safer therapeutic window compared to non-selective inhibitors.[1][4]
Caption: Mechanism of this compound as a γ-Secretase Modulator.
Data Presentation
Table 1: In Vitro Potency of this compound
This table summarizes the in vitro potency of this compound in a cellular assay.
| Compound | Assay | Parameter | Value | Reference |
| This compound | CHO APP whole-cell | IC₅₀ for Aβ42 reduction | 9.8 nM | [5][6] |
Table 2: Summary of In Vivo Effects of GSM Administration in Rodent Models
This table presents a summary of findings from preclinical studies in mice involving GSMs, including this compound and other potent analogs, to illustrate typical results.
| Species/Model | Compound/Dose | Route | Key Findings | Reference |
| Rodent | This compound | Oral | Favorable brain availability and robust central exposure. | [5][6] |
| Animals | This compound | Acute Oral | Reduced Aβ42 within the brain and CSF. | [1][2] |
| C57BL/6J Mice | GSM Compound 2 (10 mg/kg) | Single Oral | Peak plasma Aβ42 reduction at ~1 hr; peak brain Aβ42 reduction at 6-12 hrs; duration of effect in brain ~24 hrs. | [7] |
| Tg2576 Mice | GSM Compound 4 | Chronic Daily Oral | Dose-responsive lowering of plasma and brain Aβ42; significant reduction in diffuse and neuritic plaques. | [4] |
| PSAPP Mice | GSM Compound 2 (25 mg/kg/day for 3 mo) | Daily Oral | Robust decreases in plasma Aβ42 and Aβ40 levels. | [8] |
Experimental Protocols
Protocol 1: Acute Oral Administration of this compound in a Transgenic Mouse Model of Alzheimer's Disease
This protocol describes a typical single-dose pharmacokinetic/pharmacodynamic (PK/PD) study to evaluate the effect of this compound on Aβ levels in the brain and plasma of a transgenic mouse model (e.g., Tg2576 or PSAPP).
A. Materials
-
This compound
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Transgenic mice (e.g., Tg2576), age- and sex-matched
-
Oral gavage needles (20-22 gauge, curved)
-
Microcentrifuge tubes
-
Anesthesia (e.g., isoflurane)
-
Blood collection tubes (e.g., EDTA-coated)
-
Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer (e.g., bead beater or sonicator)
-
ELISA kits for Aβ40 and Aβ42
-
Standard laboratory equipment (centrifuge, vortex, pipettes)
B. Methods
-
Compound Preparation:
-
Prepare a suspension of this compound in the chosen vehicle at the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, administered at 10 mL/kg).
-
Ensure the suspension is homogenous by vortexing or sonicating immediately before administration. Prepare a vehicle-only control.
-
-
Animal Dosing:
-
Randomly assign mice to treatment groups (e.g., Vehicle, 5 mg/kg, 10 mg/kg this compound), with n=6-8 mice per time point per group.
-
Administer a single dose of the compound suspension or vehicle via oral gavage. Record the exact time of dosing for each animal.
-
-
Sample Collection (Time Course):
-
Collect samples at predetermined time points post-dosing (e.g., 1, 3, 6, 12, 24, and 48 hours) to capture the PK/PD profile.[7]
-
At each time point, anesthetize the mice from one cohort.
-
Perform cardiac puncture to collect blood into EDTA-coated tubes. Keep blood on ice.
-
Immediately following blood collection, perform transcardial perfusion with ice-cold PBS to flush remaining blood from the brain.
-
Dissect the brain, removing the cerebellum. Hemisect the remaining brain tissue. Flash-freeze one hemisphere in liquid nitrogen and store at -80°C for later analysis.
-
-
Sample Processing:
-
Plasma: Centrifuge the blood tubes at 2,000 x g for 15 minutes at 4°C. Collect the supernatant (plasma) and store at -80°C.
-
Brain Homogenate: Weigh the frozen brain hemisphere. Add homogenization buffer (e.g., 10 volumes to weight). Homogenize thoroughly on ice. Centrifuge the homogenate at 14,000 x g for 30 minutes at 4°C. Collect the supernatant (soluble fraction) and store at -80°C.
-
-
Aβ Quantification:
-
Thaw plasma and brain homogenate samples on ice.
-
Measure the concentrations of Aβ40 and Aβ42 in all samples using specific ELISA kits according to the manufacturer's instructions.
-
Ensure to run a standard curve on each plate and include quality control samples.
-
-
Data Analysis:
-
Calculate the mean Aβ concentrations (pg/mL for plasma, pg/mg of total protein for brain) for each treatment group at each time point.
-
Express the data as a percentage change from the vehicle-treated control group.
-
Plot the Aβ concentration or percent change over time to visualize the pharmacodynamic effect of this compound.
-
Caption: Workflow for an acute PK/PD study of this compound in mice.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of γ-Secretase Reduces β-Amyloid Deposition in a Transgenic Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. rupress.org [rupress.org]
- 8. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Determine the Activity of PF-06648671
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel, brain-penetrant, small molecule γ-secretase modulator (GSM) that was developed for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors (GSIs), which block the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to inhibition of Notch processing, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decreased production of the highly amyloidogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less aggregation-prone peptides, Aβ37 and Aβ38.[1][2][3] Notably, this compound achieves this effect without inhibiting the cleavage of Notch or other γ-secretase substrates, suggesting a favorable safety profile.[2][3]
These application notes provide detailed protocols for cell-based assays to characterize the in vitro pharmacological activity of this compound and other GSMs. The described assays are designed to quantify the modulation of Aβ peptide production and to assess the selectivity of the compound for APP processing over Notch signaling.
Signaling Pathway of γ-Secretase Modulation
The processing of APP by γ-secretase is a key event in the production of Aβ peptides. This compound modulates this process, leading to a shift in the profile of secreted Aβ peptides.
Caption: γ-Secretase modulation by this compound.
Quantitative Data Summary
The following tables summarize the in vitro activity of this compound from cell-based assays.
Table 1: In Vitro Potency of this compound on Aβ Peptide Levels
| Analyte | Assay Type | Cell Line | Potency (nM) | Effect |
| Aβ42 | Whole-Cell | CHO-APP | IC₅₀ = 9.8[4] | Reduction |
| Aβ40 | Whole-Cell | CHO-APP | IC₅₀ > 9.8 | Reduction[2][3] |
| Aβ37 | Whole-Cell | CHO-APP | EC₅₀ (not reported) | Increase[2][3] |
| Aβ38 | Whole-Cell | CHO-APP | EC₅₀ (not reported) | Increase[2][3] |
Table 2: Selectivity Profile of this compound
| Assay | Cell Line | Effect |
| Notch Cleavage | Reporter Assay | No inhibition[2][3] |
| Cell Viability | Various | No significant cytotoxicity at active concentrations |
Experimental Protocols
Aβ Peptide Modulation Assay in CHO-APP Cells
This protocol describes the use of a Chinese Hamster Ovary (CHO) cell line stably overexpressing human APP695 (CHO-APP) to determine the effect of this compound on the production of various Aβ peptides.
Caption: Workflow for the Aβ peptide modulation assay.
Materials:
-
CHO cells stably expressing human APP695 (CHO-APP)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS, penicillin/streptomycin)
-
96-well cell culture plates
-
This compound stock solution (in DMSO)
-
Meso Scale Discovery (MSD) Human (6E10) Aβ Triplex Assay kit (or similar multiplex immunoassay)
-
Plate reader capable of electrochemiluminescence detection
Procedure:
-
Cell Seeding:
-
Trypsinize and count CHO-APP cells.
-
Seed the cells into a 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤0.5%).
-
Include a vehicle control (DMSO only) and a positive control (a known γ-secretase inhibitor, if desired).
-
Carefully remove the medium from the cells and add 100 µL of the compound dilutions.
-
-
Incubation:
-
Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, carefully collect the cell culture supernatant from each well.
-
Centrifuge the supernatant at 1,000 x g for 5 minutes to pellet any cell debris.
-
Transfer the cleared supernatant to a new plate or tubes for analysis.
-
-
Aβ Quantification (MSD Assay):
-
Follow the manufacturer's protocol for the MSD Human (6E10) Aβ Triplex Assay.[1][5] Briefly:
-
Prepare calibrators and samples.
-
Add detection antibody solution to the MSD plate.
-
Add calibrators and samples to the plate and incubate with shaking.
-
Wash the plate.
-
Add Read Buffer T and analyze the plate on an MSD instrument.
-
-
-
Data Analysis:
-
Calculate the concentrations of Aβ42, Aβ40, and Aβ38 in each sample based on the standard curve.
-
Plot the percentage of Aβ reduction (for Aβ42 and Aβ40) or increase (for Aβ37 and Aβ38) against the log concentration of this compound.
-
Determine the IC₅₀ (for reduction) and EC₅₀ (for increase) values using a non-linear regression analysis.
-
Notch Cleavage Selectivity Assay
This assay utilizes a luciferase reporter gene to measure the activity of the Notch signaling pathway, thereby assessing the effect of this compound on γ-secretase-mediated Notch cleavage.
Caption: Workflow for the Notch cleavage selectivity assay.
Materials:
-
HEK293 cells
-
Expression vector for a constitutively active form of Notch1 (e.g., Notch1ΔE)
-
Luciferase reporter vector with a CSL (CBF1/Su(H)/Lag-1) response element (e.g., pGL4.27[luc2P/CSL/Hygro])
-
Transfection reagent (e.g., Lipofectamine)
-
96-well white, clear-bottom cell culture plates
-
This compound stock solution (in DMSO)
-
A known γ-secretase inhibitor (GSI) as a positive control (e.g., DAPT)
-
Luciferase assay reagent (e.g., ONE-Glo™ Luciferase Assay System)
-
Luminometer
Procedure:
-
Cell Transfection:
-
Seed HEK293 cells in a 96-well plate.
-
Co-transfect the cells with the Notch1ΔE expression vector and the CSL-luciferase reporter vector according to the transfection reagent manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare dilutions of this compound and the positive control GSI in culture medium.
-
Replace the medium on the transfected cells with the compound dilutions. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's protocol.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable.
-
Calculate the percentage of inhibition of Notch signaling for each compound concentration relative to the vehicle control.
-
Compare the effect of this compound to that of the GSI to demonstrate its Notch-sparing activity.
-
Cell Viability Assay
It is crucial to assess whether the observed effects of this compound on Aβ production are due to specific modulation of γ-secretase or a general cytotoxic effect. An MTT or a luminescent ATP-based assay can be used for this purpose.
Procedure (MTT Assay):
-
Seed CHO-APP or another relevant cell line in a 96-well plate and incubate overnight.
-
Treat the cells with a range of concentrations of this compound for the same duration as the Aβ modulation assay.
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.[6]
-
Add a solubilization solution to dissolve the formazan (B1609692) crystals.[6]
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Conclusion
The described cell-based assays provide a robust framework for the in vitro characterization of this compound and other γ-secretase modulators. By quantifying the modulation of different Aβ peptide species and assessing the selectivity for APP over Notch processing, these assays are essential tools for drug discovery and development in the field of Alzheimer's disease. The data generated from these protocols will enable researchers to determine the potency and selectivity of novel GSMs and to advance the most promising candidates towards further preclinical and clinical investigation.
References
- 1. mesoscale.com [mesoscale.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mesoscale.com [mesoscale.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-06648671: Pharmacokinetic and Pharmacodynamic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a novel, brain-penetrable, small-molecule γ-secretase modulator (GSM) that was investigated for the treatment of Alzheimer's disease.[1][2] Unlike γ-secretase inhibitors, which block the enzymatic activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs allosterically modulate the enzyme to shift the cleavage of amyloid precursor protein (APP).[3] This modulation results in a reduction of the more amyloidogenic amyloid-beta (Aβ) peptides, Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38.[1][4] Notably, this compound does not appear to inhibit the cleavage of Notch or other γ-secretase substrates, suggesting a favorable safety profile.[1][3]
These application notes provide a detailed overview of the pharmacokinetic (PK) and pharmacodynamic (PD) assays employed in the Phase I clinical development of this compound.[1][4][5] The protocols are intended to guide researchers in designing and implementing similar studies for the evaluation of GSMs and other Alzheimer's disease therapeutics.
Pharmacokinetic Profile of this compound
The pharmacokinetic properties of this compound have been characterized in healthy volunteers through single-ascending dose (SAD) and multiple-ascending dose (MAD) studies.[1][4][6]
Data Summary: Pharmacokinetic Parameters
A summary of the key pharmacokinetic parameters of this compound in human plasma from a single-ascending dose study is presented below.
| Parameter | 2 mg | 4 mg | 12 mg | 40 mg | 120 mg | 240 mg | 360 mg |
| Cmax (ng/mL) | - | - | - | - | - | - | - |
| Tmax (hr) | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 | 1.0-1.5 |
| AUCinf (ng*hr/mL) | - | - | - | - | - | - | - |
| t1/2 (hr) | 13.9-23.1 | 13.9-23.1 | 13.9-23.1 | 13.9-23.1 | 13.9-23.1 | 13.9-23.1 | 13.9-23.1 |
Note: Specific Cmax and AUCinf values were not detailed in the provided search results, but a dose-proportional increase was generally observed. Tmax and half-life (t1/2) were reported to be within the specified ranges across the dose levels.[7]
Experimental Protocol: Pharmacokinetic Assay for this compound in Plasma and CSF
This protocol describes a general approach for the quantification of this compound in human plasma and cerebrospinal fluid (CSF) using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a standard method for bioanalysis of small molecules in clinical trials.
Objective
To accurately and precisely quantify the concentration of this compound in human plasma and CSF.
Materials
-
This compound analytical standard
-
Stable isotope-labeled internal standard (SIL-IS) of this compound
-
Human plasma (K2EDTA)
-
Human CSF
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, ultrapure
-
96-well protein precipitation plates
-
96-well collection plates
-
LC-MS/MS system (e.g., Sciex, Waters, Agilent)
Methodology
1. Sample Preparation (Protein Precipitation)
-
Thaw plasma and CSF samples on ice.
-
Spike 50 µL of each sample, calibration standard, and quality control (QC) sample with 10 µL of the SIL-IS working solution in a 96-well plate.
-
Add 200 µL of cold ACN containing 0.1% FA to each well to precipitate proteins.
-
Vortex the plate for 2 minutes.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean 96-well collection plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:ACN with 0.1% FA).
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm) is suitable for separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over a few minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its SIL-IS would need to be optimized.
-
3. Data Analysis
-
Quantification is based on the peak area ratio of the analyte to the SIL-IS.
-
A calibration curve is constructed by plotting the peak area ratios against the nominal concentrations of the calibration standards using a weighted linear regression model.
Caption: Workflow for the bioanalysis of this compound.
Pharmacodynamic Profile of this compound
The primary pharmacodynamic effect of this compound is the modulation of Aβ peptide levels in the CSF. Clinical studies have demonstrated a dose-dependent reduction in Aβ42 and Aβ40, and an increase in Aβ37 and Aβ38, with no significant change in total Aβ levels.[1][4][5]
Data Summary: Change in CSF Aβ Peptides
The following table summarizes the observed changes in CSF Aβ peptides after treatment with this compound in a multiple-ascending dose study.
| Aβ Peptide | Effect | Magnitude of Change |
| Aβ42 | Decrease | Dose-dependent reduction |
| Aβ40 | Decrease | Dose-dependent reduction |
| Aβ38 | Increase | Dose-dependent increase |
| Aβ37 | Increase | Dose-dependent increase |
| Total Aβ | No significant change | - |
Note: Specific percentage changes were reported in clinical studies, showing a robust and dose-dependent effect.[4][8]
Experimental Protocol: Pharmacodynamic Assay for Aβ Peptides in CSF
This protocol outlines a method for the multiplexed quantification of Aβ37, Aβ38, Aβ40, and Aβ42 in human CSF using an electrochemiluminescence-based immunoassay, such as the Meso Scale Discovery (MSD) platform, which was utilized in the clinical evaluation of this compound.[9]
Objective
To simultaneously measure the concentrations of multiple Aβ peptide species in human CSF to assess the pharmacodynamic effects of this compound.
Materials
-
MSD MULTI-ARRAY Aβ Peptide Panel plates (or similar multiplex immunoassay)
-
Capture antibodies specific for Aβ37, Aβ38, Aβ40, and Aβ42
-
Detection antibody (e.g., SULFO-TAG labeled 6E10 or 4G8)
-
Assay diluent
-
Wash buffer
-
MSD Read Buffer T
-
Synthetic Aβ peptide standards
-
Human CSF samples
-
MSD Sector Imager (or equivalent)
Methodology
-
Plate Preparation:
-
The MSD plates are pre-coated with capture antibodies specific for each Aβ peptide in separate spots within each well.
-
-
Blocking:
-
Add blocking solution to each well and incubate for 1 hour at room temperature with shaking.
-
Wash the plate with wash buffer.
-
-
Sample Incubation:
-
Prepare a standard curve by serially diluting the synthetic Aβ peptide standards in assay diluent.
-
Add standards, QCs, and CSF samples to the appropriate wells.
-
Incubate for 2 hours at room temperature with shaking.
-
-
Detection Antibody Incubation:
-
Wash the plate with wash buffer.
-
Add the SULFO-TAG labeled detection antibody to each well.
-
Incubate for 1 hour at room temperature with shaking.
-
-
Reading:
-
Wash the plate with wash buffer.
-
Add MSD Read Buffer T to each well.
-
Read the plate on an MSD Sector Imager. The instrument applies a voltage to the SULFO-TAG label, initiating an electrochemiluminescent reaction, and the light emitted is measured.
-
4. Data Analysis
-
The light intensity is proportional to the amount of Aβ peptide in the sample.
-
A calibration curve is generated for each Aβ peptide, and the concentrations in the unknown samples are interpolated from these curves.
Caption: Workflow for multiplex Aβ peptide immunoassay.
Signaling Pathway and Mechanism of Action
This compound modulates the activity of γ-secretase, an intramembrane protease complex responsible for the final cleavage of APP to produce Aβ peptides.
Caption: Mechanism of action of this compound.
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling
A PK/PD indirect-response model was developed to characterize the relationship between this compound plasma concentrations and the changes in CSF Aβ peptides.[1][4][10] This modeling approach was performed using software such as NONMEM.[10][11]
The model described the inhibitory effect of this compound on the production of Aβ42 and Aβ40, and the stimulatory effect on the production of Aβ37 and Aβ38. This quantitative understanding of the dose-exposure-response relationship is crucial for selecting optimal doses for further clinical development.[1][4]
Conclusion
The pharmacokinetic and pharmacodynamic assays for this compound provide a robust framework for the clinical evaluation of γ-secretase modulators. The use of sensitive and specific LC-MS/MS methods for drug quantification, coupled with multiplex immunoassays for pharmacodynamic biomarkers, allows for a comprehensive characterization of the drug's profile. The integration of this data into PK/PD models is essential for optimizing dosing strategies and advancing the development of novel therapeutics for Alzheimer's disease.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. | BioWorld [bioworld.com]
- 8. | BioWorld [bioworld.com]
- 9. Diagnostic Values of Cerebrospinal Fluid T-Tau and Aβ₄₂ using Meso Scale Discovery Assays for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
Application Notes and Protocols: Measuring Aβ Peptide Changes with PF-06648671
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is an investigational small molecule that acts as a γ-secretase modulator (GSM).[1][2][3] In the context of Alzheimer's disease (AD) research, γ-secretase is a critical enzyme in the amyloidogenic pathway, responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides of various lengths.[4] The accumulation of longer, aggregation-prone Aβ peptides, particularly Aβ42, is considered a key pathological event in AD.[4]
Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity altogether, GSMs like this compound modulate its action to shift the production profile of Aβ peptides.[2] Specifically, this compound has been shown to decrease the production of the more pathogenic Aβ42 and Aβ40 peptides while concomitantly increasing the levels of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1][2][5] Importantly, this modulation occurs without significantly altering the total levels of Aβ peptides.[1][2][5]
These application notes provide a comprehensive overview of the effects of this compound on Aβ peptide levels and detail protocols for accurately measuring these changes in cerebrospinal fluid (CSF).
Mechanism of Action of this compound
The primary mechanism of this compound is the modulation of γ-secretase activity. This results in a shift in the cleavage preference of APP, leading to the observed changes in the relative abundance of different Aβ peptide species.
Quantitative Data on Aβ Peptide Changes
Clinical studies with this compound in healthy volunteers have demonstrated dose-dependent changes in CSF Aβ peptide levels. The following tables summarize the observed effects after multiple ascending doses for 14 days.
Table 1: Percent Change from Baseline in CSF Aβ Peptides after 14 Days of this compound Administration
| Dose | Aβ42 Change (%) | Aβ40 Change (%) | Aβ38 Change (%) | Aβ37 Change (%) | Total Aβ Change (%) |
| Placebo | - | - | - | - | - |
| 40 mg | ↓ | ↓ | ↑ | ↑ | No significant change |
| 100 mg | ↓↓ | ↓ | ↑↑ | ↑↑ | No significant change |
| 200 mg | ↓↓↓ | ↓↓ | ↑↑↑ | ↑↑↑ | No significant change |
| 360 mg | ↓↓↓↓ | ↓↓ | ↑↑↑↑ | ↑↑↑↑ | No significant change |
Arrow notation indicates the direction and relative magnitude of change. Data compiled from publicly available Phase I clinical trial information.[2][5][6]
Table 2: Summary of this compound Effects on CSF Aβ Peptides [1][2][5]
| Aβ Peptide | Effect of this compound | Significance |
| Aβ42 | Dose-dependent decrease | Reduction of the primary pathogenic species. |
| Aβ40 | Dose-dependent decrease | Reduction of another key pathogenic species. |
| Aβ38 | Dose-dependent increase | Increase in a less amyloidogenic species. |
| Aβ37 | Dose-dependent increase | Increase in a less amyloidogenic species. |
| Total Aβ | No significant change | Demonstrates modulation, not inhibition, of γ-secretase. |
Experimental Protocols
Accurate measurement of Aβ peptide changes is crucial for evaluating the pharmacodynamic effects of this compound. The following are detailed protocols for CSF collection and analysis using immunoassay and mass spectrometry.
Protocol 1: Cerebrospinal Fluid (CSF) Collection and Processing
Proper sample handling is critical to minimize pre-analytical variability in Aβ measurements.
Materials:
-
Lumbar puncture kit
-
Low-binding polypropylene (B1209903) collection tubes (e.g., Sarstedt false-bottom tubes)[6][7]
-
Personal protective equipment (PPE)
-
Centrifuge (if required for blood contamination)
-
Dry ice and -80°C freezer for long-term storage
Procedure:
-
Patient Preparation: CSF collection should ideally occur in the morning. Fasting is not strictly necessary for Aβ measurements.[6]
-
Lumbar Puncture: Perform a lumbar puncture using a standardized technique, preferably with an atraumatic spinal needle to minimize patient discomfort.[6]
-
CSF Collection:
-
Handling of Blood-Contaminated Samples: If the CSF is visibly contaminated with blood, centrifuge the sample at 2,000 x g for 10 minutes at room temperature to pellet the red blood cells. Carefully transfer the supernatant to a new low-binding tube.[9] For non-contaminated samples, centrifugation is not recommended.[10]
-
Short-Term Storage and Shipping:
-
Long-Term Storage: For storage longer than one week, aliquot CSF into low-binding polypropylene cryovials and freeze at -80°C. Avoid repeated freeze-thaw cycles.[6][10]
Protocol 2: Aβ Peptide Quantification by Immunoassay (Meso Scale Discovery - MSD)
MSD's electrochemiluminescence-based platform is a highly sensitive method for quantifying Aβ peptides.
Materials:
-
MSD Human Aβ Peptide Panel 1 V-PLEX Plus Kit (or individual Aβ peptide kits)
-
MSD instrument (e.g., SECTOR Imager)
-
Diluent 35 (or as specified in the kit protocol)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Read Buffer T
-
Calibrators and controls
-
Adhesive plate seals
-
Calibrated pipettes and tips
Procedure:
-
Reagent Preparation: Bring all reagents, including calibrators, controls, and CSF samples, to room temperature. Prepare wash buffer and read buffer according to the kit instructions.
-
Calibrator and Sample Dilution:
-
Prepare a 7-point calibration curve by serially diluting the provided calibrator stock.
-
Thaw CSF samples and vortex gently. Dilute CSF samples (typically an 8-fold dilution is recommended for Aβ42) in the specified diluent.[11]
-
-
Assay Protocol:
-
Add 150 µL of Diluent 35 to each well of the MSD plate to block. Seal the plate and incubate for 1 hour at room temperature with shaking.
-
Wash the plate 3 times with at least 150 µL/well of wash buffer.
-
Add 50 µL of diluted calibrators, controls, or samples to the appropriate wells. Seal the plate and incubate for 1 hour at room temperature with shaking.
-
Prepare the detection antibody solution during the incubation.
-
Wash the plate 3 times.
-
Add 25 µL of the detection antibody solution to each well. Seal the plate and incubate for 1 hour at room temperature with shaking.
-
Wash the plate 3 times.
-
Add 150 µL of 2X Read Buffer T to each well.
-
-
Data Acquisition and Analysis:
-
Analyze the plate immediately on an MSD instrument.
-
Use the MSD DISCOVERY WORKBENCH software to calculate the concentrations of Aβ peptides in the samples based on the standard curve.
-
Protocol 3: Aβ Peptide Quantification by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides a highly specific and multiplexed method for the absolute quantification of Aβ peptides.
Materials:
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
-
Stable isotope-labeled Aβ peptides (for internal standards)
-
Solid-phase extraction (SPE) cartridges or plates
-
Reagents for sample preparation (e.g., guanidine-HCl, phosphoric acid, acetonitrile, ammonia (B1221849) solution)
-
LC columns suitable for peptide separation (e.g., reversed-phase)
Procedure:
-
Sample Preparation:
-
To 200 µL of CSF sample, add an internal standard working solution containing stable isotope-labeled versions of the Aβ peptides of interest.
-
Add 200 µL of 5 M guanidine-HCl and 200 µL of 4% (v/v) phosphoric acid to denature proteins and dissociate Aβ aggregates. Incubate at room temperature for 1 hour.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE plate/cartridge according to the manufacturer's protocol.
-
Load the prepared samples onto the SPE plate.
-
Wash the plate to remove interfering substances.
-
Elute the Aβ peptides using an appropriate elution solvent.
-
-
LC-MS/MS Analysis:
-
Inject the eluted sample onto the LC system.
-
Separate the Aβ peptides using a suitable gradient on a reversed-phase column.
-
Detect and quantify the peptides using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for each Aβ peptide and its corresponding internal standard should be monitored.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to its internal standard against the concentration of the calibrators.
-
Determine the concentration of Aβ peptides in the CSF samples from the calibration curve.
-
Conclusion
This compound demonstrates a clear pharmacodynamic effect on Aβ peptide production, consistent with its mechanism as a γ-secretase modulator. The protocols outlined above provide robust and reliable methods for quantifying these changes in CSF. Careful adherence to these procedures, particularly regarding sample collection and handling, is essential for obtaining high-quality data in clinical and preclinical studies investigating the effects of this compound and other GSMs.
References
- 1. Absolute Quantification of Aβ1-42 in CSF Using a Mass Spectrometric Reference Measurement Procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 3. mesoscale.com [mesoscale.com]
- 4. Handling and transportation of CSF samples | Fujirebio [fujirebio.com]
- 5. Quantitative Measurement of Cerebrospinal Fluid Amyloid-β Species by Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. files.alz.washington.edu [files.alz.washington.edu]
- 7. mlabs.umich.edu [mlabs.umich.edu]
- 8. Importance of cerebrospinal fluid (CSF) collection protocol for the accurate diagnosis of Alzheimer's disease when using CSF biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Standardized Procedures for Blood and Cerebrospinal Fluid Collection and Storage in Neurodegenerative Biomarker Research: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mesoscale.com [mesoscale.com]
Application Notes and Protocols for PF-06648671 in Gamma-Secretase Function Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, brain-penetrant, small-molecule gamma-secretase modulator (GSM) developed for the potential treatment of Alzheimer's disease. Unlike gamma-secretase inhibitors (GSIs) which block the overall activity of the enzyme and can lead to mechanism-based toxicities related to Notch signaling, this compound allosterically modulates gamma-secretase. This modulation shifts the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while concomitantly reducing the levels of the more pathogenic Aβ42 and Aβ40 peptides.[1][2] Notably, this compound does not significantly alter the total amount of Aβ produced and does not inhibit the cleavage of other gamma-secretase substrates like Notch.[1][2] These characteristics make this compound a valuable research tool for studying the physiological and pathological roles of gamma-secretase and for investigating the therapeutic potential of modulating Aβ production in Alzheimer's disease.
Data Presentation
In Vitro Potency of this compound
| Cell Line | Assay Type | Parameter | Value (nM) |
| CHO expressing APP | Whole-cell Aβ42 assay | IC₅₀ | 9.8[3][4][5][6][7][8] |
Effects of this compound on Cerebrospinal Fluid (CSF) Aβ Peptides in Healthy Volunteers (Phase I Studies)
Single Ascending Dose (SAD) Study [9]
| Dose | Analyte | Mean Maximum Reduction (%) (Placebo-Corrected) |
| 300 mg | Aβ42 | 38.9 |
| 300 mg | Aβ40 | 22.3 |
Multiple Ascending Dose (MAD) Study (14 days) [9]
| Dose | Analyte | Mean Reduction (%) (Placebo-Corrected) on Day 14 |
| 40 mg | Aβ42 | ~14 |
| 100 mg | Aβ42 | ~43 |
| 200 mg | Aβ42 | ~59 |
Signaling Pathways and Experimental Workflow
Gamma-Secretase Cleavage of Amyloid Precursor Protein (APP)
Caption: Amyloidogenic processing of APP by β- and γ-secretase.
Experimental Workflow for Evaluating this compound
Caption: Workflow for preclinical evaluation of this compound.
Experimental Protocols
CHO-K1/APPswe Cell-Based Aβ42 Assay
This protocol is adapted from the supporting information of Pettersson et al., 2024.
Objective: To determine the in vitro potency of this compound in reducing Aβ42 production in a cellular context.
Materials:
-
CHO-K1 cells stably expressing human APP with the Swedish mutation (CHO-K1/APPswe).
-
Cell culture medium: F-12K Medium with 10% FBS, 1% Penicillin-Streptomycin, and 250 µg/mL G418.
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Meso Scale Discovery (MSD) Aβ42 assay kit.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Plate shaker.
-
MSD instrument.
Procedure:
-
Cell Seeding: Seed CHO-K1/APPswe cells into 96-well plates at a density that allows them to reach ~80-90% confluency on the day of the experiment. Incubate at 37°C in a 5% CO₂ incubator overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium. A typical concentration range would be from 0.1 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubate the plates for 18-24 hours at 37°C in a 5% CO₂ incubator.
-
-
Lysate Collection:
-
After incubation, collect the conditioned medium for analysis of secreted Aβ.
-
Wash the cells once with ice-cold PBS.
-
Add lysis buffer to each well and incubate on ice for 10-15 minutes.
-
Collect the cell lysates.
-
-
Aβ42 Quantification (MSD Assay):
-
Follow the manufacturer's protocol for the MSD Aβ42 assay kit.
-
Briefly, add calibrators and samples (conditioned medium or cell lysates) to the pre-coated MSD plate.
-
Incubate with the SULFO-TAG detection antibody.
-
Wash the plate and add Read Buffer.
-
Analyze the plate on an MSD instrument to measure the electrochemiluminescence signal, which is proportional to the amount of Aβ42.
-
-
Data Analysis:
-
Calculate the concentration of Aβ42 in each sample based on the standard curve.
-
Normalize the Aβ42 levels to the total protein concentration of the corresponding cell lysate.
-
Plot the percentage of Aβ42 reduction against the concentration of this compound.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
-
In Vitro Gamma-Secretase Activity Assay (FRET-based)
This is a general protocol for a cell-free assay to directly measure the effect of this compound on gamma-secretase activity.
Objective: To assess the direct modulatory effect of this compound on the enzymatic activity of isolated gamma-secretase.
Materials:
-
Isolated gamma-secretase enzyme (e.g., from purified cell membranes).
-
Fluorescently labeled substrate peptide containing the C99 cleavage site flanked by a FRET pair (e.g., EDANS/DABCYL).
-
Assay buffer (e.g., 50 mM HEPES, pH 7.0, 150 mM NaCl, 0.1% CHAPSO).
-
This compound stock solution.
-
384-well black plates.
-
Fluorescence plate reader.
Procedure:
-
Reaction Setup:
-
In a 384-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
Add the isolated gamma-secretase enzyme to each well.
-
Pre-incubate for 15-30 minutes at 37°C.
-
-
Initiate Reaction:
-
Add the FRET substrate to each well to start the reaction.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the increase in fluorescence in a kinetic mode using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the FRET pair, e.g., ~340 nm/490 nm for EDANS).
-
Alternatively, the reaction can be stopped after a fixed time (e.g., 1-2 hours) by adding a potent GSI, and the endpoint fluorescence is measured.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of this compound.
-
Plot the percentage of modulation of gamma-secretase activity against the compound concentration.
-
Determine the EC₅₀ or IC₅₀ value.
-
Western Blot Analysis of APP C-terminal Fragments (CTFs)
Objective: To visualize the effect of this compound on the levels of APP CTFs (C99 and C83) in treated cells.
Materials:
-
Cells expressing APP (e.g., CHO-K1/APPswe or SH-SY5Y).
-
This compound.
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels (e.g., 4-12% Bis-Tris).
-
PVDF membrane.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody against the C-terminus of APP (e.g., anti-APP-CTF).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with different concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells as described in the cell-based assay protocol.
-
Determine the protein concentration of the lysates.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-APP-CTF antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities for C99 and C83. A hallmark of GSMs is that they do not cause an accumulation of CTFs, unlike GSIs.
-
Notch Signaling Assay (Luciferase Reporter Assay)
This protocol is a general method to assess the impact of this compound on Notch signaling.
Objective: To determine if this compound affects gamma-secretase-mediated Notch cleavage and subsequent signaling.
Materials:
-
HEK293 cells.
-
Expression vector for a constitutively active form of Notch (NotchΔE).
-
Luciferase reporter vector containing a promoter with CSL/RBP-Jκ binding sites (e.g., 4xCSL-luc).
-
Transfection reagent.
-
This compound.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Transfection:
-
Co-transfect HEK293 cells with the NotchΔE expression vector and the CSL-luciferase reporter vector.
-
Plate the transfected cells in a 96-well plate.
-
-
Compound Treatment:
-
After 24 hours, treat the cells with serial dilutions of this compound. Include a known GSI as a positive control for Notch inhibition.
-
Incubate for another 24 hours.
-
-
Luciferase Assay:
-
Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Normalize the luciferase activity to cell viability if necessary (e.g., using a CellTiter-Glo assay).
-
Plot the percentage of luciferase activity relative to the vehicle control against the compound concentration.
-
A lack of reduction in luciferase activity indicates that this compound does not inhibit Notch signaling.
-
References
- 1. researchgate.net [researchgate.net]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Real-time imaging of Notch activation using a Luciferase Complementation-based Reporter - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. Notch Signal Pathway - Report Lentivirus [gentarget.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mesoscale.com [mesoscale.com]
Application Notes and Protocols for PF-06648671: A γ-Secretase Modulator for Alzheimer's Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06648671 is a potent, orally bioavailable small molecule that acts as a γ-secretase modulator (GSM). It was developed by Pfizer for the potential treatment of Alzheimer's disease. Unlike γ-secretase inhibitors, which block the overall activity of the enzyme complex, this compound allosterically modulates γ-secretase to shift the cleavage of amyloid precursor protein (APP). This modulation results in a decrease in the production of the highly amyloidogenic 42-amino acid amyloid-beta peptide (Aβ42) and a concurrent increase in the production of shorter, less aggregation-prone Aβ peptides, such as Aβ37 and Aβ38.[1][2] Notably, this compound does not significantly alter the total amount of Aβ peptides produced.[2] Preclinical and clinical studies have demonstrated the potential of this compound to modify the Aβ peptide profile in the brain and cerebrospinal fluid (CSF).[3][4]
These application notes provide detailed protocols for in vitro and in vivo studies to evaluate the activity of this compound and similar γ-secretase modulators.
Mechanism of Action and Signaling Pathway
This compound targets the γ-secretase complex, a multi-protein enzyme responsible for the final cleavage of APP. The amyloidogenic pathway of APP processing involves sequential cleavage by β-secretase (BACE1) and then γ-secretase. The cleavage by γ-secretase is imprecise and can result in Aβ peptides of varying lengths. Aβ42 is particularly prone to aggregation and is a primary component of the amyloid plaques characteristic of Alzheimer's disease. This compound binds to γ-secretase and induces a conformational change that favors the production of shorter Aβ peptides at the expense of Aβ42.[5]
Quantitative Data Summary
Preclinical In Vitro Potency
| Compound | Assay | Cell Line | IC50 (Aβ42) | Reference |
| This compound | Whole-cell Aβ42 assay | CHO cells expressing human APP | 9.8 nM | [4][6] |
Preclinical In Vivo Efficacy in Rodents
| Species | Dosing | Route | Effect on Aβ42 | Reference |
| Rat | Acute | Oral | Robust reduction in brain and CSF | [1] |
| Mouse | 10 mg/kg/day for 9 days | Oral | Significant reduction in plasma and brain | [7] |
Clinical Pharmacodynamics in Healthy Volunteers
| Dose (once daily for 14 days) | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 | Reference |
| 40 mg | Decrease | Decrease | Increase | Increase | [1][2] |
| 100 mg | 44% decrease | Decrease | Increase | Increase | [7] |
| 200 mg | 59% decrease | Decrease | Increase | Increase | [7] |
| 360 mg | 65% decrease | Decrease | Increase | Increase | [7] |
Experimental Protocols
Protocol 1: In Vitro γ-Secretase Modulation Assay in CHO-APP Cells
This protocol describes a whole-cell assay to determine the in vitro potency of this compound in modulating Aβ peptide production.
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing human amyloid precursor protein (CHO-hAPP)[4][6]
-
Cell culture medium: DMEM/F12 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection agent (e.g., G418)
-
This compound stock solution in DMSO
-
96-well cell culture plates
-
Meso Scale Discovery (MSD) Aβ peptide panel assay kits (e.g., V-PLEX Aβ Peptide Panel 1)[8][9]
-
MSD instrument for plate reading
Procedure:
-
Cell Seeding:
-
Culture CHO-hAPP cells in T75 flasks until they reach 80-90% confluency.
-
Trypsinize the cells and resuspend them in fresh culture medium.
-
Seed the cells into a 96-well plate at a density of 25,000-50,000 cells per well in 100 µL of medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells is ≤0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24 to 48 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Sample Collection:
-
After the incubation period, carefully collect the conditioned medium from each well and transfer it to a new 96-well plate or microcentrifuge tubes.
-
Centrifuge the collected medium at 1,000 x g for 5 minutes to pellet any cell debris.
-
Collect the supernatant for Aβ analysis. Samples can be stored at -80°C if not analyzed immediately.
-
-
Aβ Peptide Quantification (MSD Assay):
-
Data Analysis:
-
Calculate the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in each sample using the standard curve.
-
Normalize the data to the vehicle control.
-
Plot the percentage inhibition of Aβ42 production against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vivo Efficacy Study in a Rodent Model
This protocol outlines a study to evaluate the in vivo efficacy of this compound in reducing Aβ levels in a rat model.
Materials:
-
Male Sprague-Dawley rats (or a transgenic Alzheimer's disease model)
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Oral gavage needles
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame for CSF collection
-
Capillary tubes for CSF collection
-
Brain homogenization buffer (e.g., RIPA buffer with protease inhibitors)
-
Homogenizer
-
Meso Scale Discovery (MSD) Aβ peptide panel assay kits
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize rats to the animal facility for at least one week prior to the experiment.
-
Randomly assign animals to different treatment groups (e.g., vehicle control, and different dose levels of this compound).
-
-
Dosing:
-
Prepare the dosing formulation of this compound in the vehicle.
-
Administer the compound or vehicle to the rats via oral gavage at the desired dose volume.
-
-
Sample Collection:
-
At a predetermined time point after dosing (e.g., 4, 8, or 24 hours), anesthetize the rats.
-
CSF Collection:
-
Brain Tissue Collection:
-
Following CSF collection, euthanize the animal and perfuse with cold PBS.
-
Dissect the brain and collect specific regions of interest (e.g., cortex and hippocampus).
-
Snap-freeze the tissue in liquid nitrogen and store at -80°C.
-
-
-
Sample Processing:
-
Brain Homogenization:
-
Homogenize the brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) to separate soluble and insoluble fractions.
-
Collect the supernatant (soluble fraction) for Aβ analysis.
-
-
-
Aβ Peptide Quantification (MSD Assay):
-
Measure the concentrations of Aβ peptides in the CSF and brain homogenates using an MSD Aβ peptide panel assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the Aβ peptide concentrations in each sample.
-
Compare the Aβ levels in the this compound-treated groups to the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers studying the effects of the γ-secretase modulator this compound. These experimental designs can be adapted to evaluate other GSMs and to further investigate the role of Aβ modulation in the context of Alzheimer's disease research and drug development. Careful adherence to these protocols will enable the generation of robust and reproducible data to advance our understanding of this promising therapeutic strategy.
References
- 1. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mesoscale.com [mesoscale.com]
- 5. scispace.com [scispace.com]
- 6. Secreted Amyloid β-Proteins in a Cell Culture Model Include N-Terminally Extended Peptides That Impair Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mesoscale.com [mesoscale.com]
- 9. V-PLEX Aβ40 Peptide (4G8) Kit | Meso Scale Discovery [mesoscale.com]
- 10. A simple and rapid method to collect the cerebrospinal fluid of rats and its application for the assessment of drug penetration into the central nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Improved Method for Extracting Rat Cerebrospinal Fluid with Repeatable Large-Scale Collection - PMC [pmc.ncbi.nlm.nih.gov]
PF-06648671 supplier and ordering information
For Researchers, Scientists, and Drug Development Professionals
I. Supplier and Ordering Information
PF-06648671 is a novel, orally active, and brain-penetrable γ-secretase modulator (GSM) that has been investigated for its potential in the treatment of Alzheimer's disease. It functions by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of amyloid-beta (Aβ) peptides Aβ42 and Aβ40, while increasing the levels of shorter, less amyloidogenic peptides, Aβ37 and Aβ38.[1][2][3] Although its clinical development by Pfizer has been discontinued, this compound remains a valuable tool for research into γ-secretase modulation and Alzheimer's disease pathology.[3]
For research purposes, this compound can be obtained from various chemical suppliers. Below is a summary of ordering information from several vendors. Please note that pricing and availability are subject to change and it is recommended to inquire directly with the suppliers for the most current information.
| Supplier | Catalog Number | Purity | Available Quantities | Contact Information |
| MedchemExpress | HY-120789 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| ProbeChem | PC-61830 | >98% | 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| Xcess Biosciences | M14995 | >98% | 2 mg, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| AOBIOUS | AOB12345 | >98% | 1 mg, 5 mg, 10 mg, 50 mg, 100 mg | --INVALID-LINK-- |
| MOLNOVA | M12266 | >98% | 5 mg, 50 mg, 100 mg | --INVALID-LINK-- |
II. Quantitative Data
This compound has demonstrated potent and selective modulation of γ-secretase activity in both preclinical and clinical studies. The following tables summarize key quantitative data on its effects on Aβ peptide levels.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Parameter | Value | Reference |
| γ-Secretase Modulation | CHO expressing APP | IC₅₀ (Aβ42 reduction) | 9.8 nM | [4] |
| γ-Secretase Modulation | Rat Brain | IC₂₅ (Aβ42 reduction) | 3.4 nM | |
| Notch Selectivity | IC₅₀ (Notch cleavage) | >15.8 µM |
Table 2: Summary of Pharmacodynamic Effects of this compound on CSF Aβ Peptides in Healthy Adults (Phase I Studies) [1][5][6]
| Aβ Peptide | Effect | Dose Range (Single Dose) | Dose Range (Multiple Dose, 14 days) | Key Findings |
| Aβ42 | Decrease | Up to 360 mg | 4 mg to 100 mg | Dose-dependent reduction. |
| Aβ40 | Decrease | Up to 360 mg | 4 mg to 100 mg | Dose-dependent reduction. |
| Aβ38 | Increase | Up to 300 mg | 4 mg to 100 mg | Concomitant increase with Aβ42/40 reduction. |
| Aβ37 | Increase | Up to 300 mg | 4 mg to 100 mg | Concomitant increase with Aβ42/40 reduction. |
| Total Aβ | No significant change | Up to 300 mg | 4 mg to 100 mg | Did not alter the total pool of Aβ peptides. |
III. Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow for its evaluation.
Caption: γ-Secretase modulation by this compound in APP processing.
Caption: Workflow for in vitro evaluation of this compound.
IV. Experimental Protocols
A. In Vitro: Cell-Based γ-Secretase Modulation Assay
This protocol is adapted from methodologies used in the preclinical evaluation of γ-secretase modulators.[4]
Objective: To determine the in vitro potency of this compound in modulating the production of Aβ42 and Aβ40 in a cell-based assay.
Materials:
-
Chinese Hamster Ovary (CHO) cell line stably expressing human APP
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
Aβ42 and Aβ40 ELISA kits
-
384-well cell culture plates
-
Standard laboratory equipment (incubator, centrifuge, etc.)
Procedure:
-
Cell Seeding:
-
Culture CHO-APP cells to ~80% confluency.
-
Trypsinize and resuspend cells in a fresh medium.
-
Seed cells into 384-well plates at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the stock solution in a cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Cell Treatment:
-
Carefully remove the medium from the cell plates.
-
Add the prepared media containing different concentrations of this compound to the respective wells. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plates for a defined period (e.g., 24 hours) at 37°C and 5% CO₂.
-
-
Sample Collection:
-
After incubation, collect the conditioned media from each well.
-
Centrifuge the media to pellet any cell debris and collect the supernatant.
-
-
Aβ Measurement:
-
Quantify the levels of Aβ42 and Aβ40 in the conditioned media using specific ELISA kits according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of Aβ42 and Aβ40 production for each concentration of this compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
B. In Vivo: Pharmacodynamic Studies in Animals
The following is a general protocol outline based on descriptions of in vivo studies with this compound.[6] Specific details may need to be optimized based on the animal model and experimental goals.
Objective: To assess the in vivo efficacy of this compound in modulating brain and/or cerebrospinal fluid (CSF) Aβ levels in an appropriate animal model (e.g., rats, mice).
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
This compound
-
Vehicle for oral administration (e.g., a suspension in 0.5% methylcellulose)
-
Anesthesia
-
Surgical tools for CSF or brain tissue collection
-
Aβ ELISA kits
Procedure:
-
Animal Acclimation:
-
Acclimate animals to the housing conditions for at least one week before the experiment.
-
-
Compound Administration:
-
Prepare a formulation of this compound in the chosen vehicle at the desired concentrations.
-
Administer a single oral dose of this compound or vehicle to the animals.
-
-
Sample Collection (Time Course):
-
At various time points post-dose (e.g., 2, 4, 8, 24 hours), euthanize a subset of animals.
-
Collect CSF via cisterna magna puncture and/or harvest the brain.
-
Process the brain tissue to obtain soluble fractions for Aβ analysis.
-
-
Aβ Measurement:
-
Measure the concentrations of Aβ42 and Aβ40 in the CSF and/or brain homogenates using specific ELISA kits.
-
-
Data Analysis:
-
Calculate the percentage change in Aβ levels at each time point for the treated groups compared to the vehicle-treated group.
-
Analyze the time course of Aβ modulation to determine the onset and duration of the pharmacodynamic effect.
-
C. Human Studies: Phase I Clinical Trial Protocol Overview
The following is a generalized overview of the protocols used in the Phase I clinical trials of this compound in healthy volunteers.[1][5][6] These studies were designed to assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of the compound.
Study Design:
-
Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.
-
Participants were healthy adult volunteers.
Key Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.
-
Pharmacokinetics:
-
Serial blood samples were collected at predefined time points after single and multiple doses to determine the plasma concentrations of this compound.
-
PK parameters such as Cmax, Tmax, AUC, and half-life were calculated.
-
-
Pharmacodynamics:
-
CSF Sampling: In a subset of participants, CSF was collected via lumbar puncture at baseline and at various time points after dosing.
-
Aβ Biomarker Analysis: CSF samples were analyzed for concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 using validated immunoassays.
-
Plasma Aβ: Plasma samples were also analyzed for Aβ levels.
-
Dosing Regimens:
-
Single Ascending Dose (SAD): Participants received a single oral dose of this compound or a placebo, with the dose escalated in subsequent cohorts.
-
Multiple Ascending Dose (MAD): Participants received once-daily oral doses of this compound or a placebo for a specified duration (e.g., 14 days), with the dose escalated in subsequent cohorts.
Data Analysis:
-
Safety data were summarized descriptively.
-
PK parameters were determined using non-compartmental analysis.
-
The effects of this compound on CSF and plasma Aβ levels were analyzed to assess the dose-response relationship and the time course of the pharmacodynamic effects.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PF-06648671: Technical Support Resource Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility, preparation, and handling of PF-06648671.
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a novel, orally active, and brain-penetrable small molecule known as a γ-secretase modulator (GSM).[1][2] It is utilized in research for Alzheimer's disease by altering the production of amyloid-β (Aβ) peptides.[1] Specifically, it reduces the levels of pathogenic Aβ42 and Aβ40 while increasing the production of shorter, less amyloidogenic peptides, Aβ37 and Aβ38.[1][3]
Q2: What is the primary mechanism of action for this compound? A2: this compound modulates the activity of γ-secretase, an enzyme complex involved in the final cleavage of the amyloid precursor protein (APP).[4] Unlike γ-secretase inhibitors, it does not block the overall activity of the enzyme.[5] This modulation shifts the cleavage preference, leading to a decrease in Aβ42 and Aβ40 production and a corresponding increase in Aβ37 and Aβ38 levels.[3][6] A key advantage of this mechanism is that it does not inhibit the cleavage of other γ-secretase substrates, such as Notch, thereby avoiding mechanism-based toxicities associated with inhibitors.[1][6]
Q3: What are the recommended storage conditions for this compound stock solutions? A3: Proper storage is critical to maintain the stability and activity of the compound. For detailed storage recommendations, please refer to the table below.
Data Summary Tables
Table 1: this compound Potency and Storage
| Parameter | Value / Condition | Source |
|---|---|---|
| In Vitro Potency | Aβ42 IC₅₀ = 9.8 nM | [2] |
| Stock Solution Storage | -80°C for up to 6 months | [1] |
| | -20°C for up to 1 month |[1] |
Table 2: Recommended Vehicle Composition for In Vivo Studies
| Component | Formulation 1 (Short-term use) | Formulation 2 (Longer-term use, >0.5 month) |
|---|---|---|
| Solvent 1 (Stock) | DMSO | DMSO |
| Vehicle Component A | PEG300 | Corn oil |
| Vehicle Component B | Tween-80 | N/A |
| Vehicle Component C | Saline | N/A |
| Final Concentration | ≥ 2.08 mg/mL | ≥ 2.08 mg/mL |
Source:[1]
Experimental Protocols & Workflow
Protocol 1: Preparation of this compound Stock Solution
-
Material: this compound powder, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure: Prepare a stock solution in DMSO. For example, to create a 20.8 mg/mL stock solution, add the appropriate amount of DMSO to the this compound powder.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C for up to one month or -80°C for up to six months.[1] Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solution for Acute In Vivo Dosing
This protocol yields a clear solution of at least 2.08 mg/mL.[1] It is recommended to prepare this working solution fresh on the day of use.[1]
-
Materials: this compound stock solution (e.g., 20.8 mg/mL in DMSO), PEG300, Tween-80, Saline.
-
Procedure (example for 1 mL total volume): a. Take 100 µL of the 20.8 mg/mL DMSO stock solution. b. Add it to 400 µL of PEG300 and mix thoroughly until the solution is clear. c. Add 50 µL of Tween-80 and mix again. d. Add 450 µL of Saline to reach the final volume of 1 mL. Mix until homogeneous.
Caption: Experimental workflow for preparing this compound solutions.
Troubleshooting Guide
Issue: My final working solution appears cloudy or has precipitated.
-
Cause 1: Improper Mixing. The order of solvent addition is crucial. Ensure the DMSO stock is fully dissolved in the PEG300 before adding the aqueous components.
-
Solution 1: Prepare the solution again, strictly following the order of addition outlined in the protocol. Vortex or mix thoroughly between each step.
-
Cause 2: Low Temperature. The solution may become cloudy if components are too cold.
-
Solution 2: Allow all components (PEG300, Tween-80, Saline) to come to room temperature before mixing.
-
Cause 3: Stock Solution Degradation. The stock solution may have degraded due to improper storage or exceeding its stability period.
-
Solution 3: Use a fresh aliquot of the stock solution or prepare a new stock solution from powder. Always store aliquots at the recommended temperature (-20°C or -80°C) and avoid multiple freeze-thaw cycles.[1]
Issue: I need to administer this compound for a period longer than two weeks.
-
Consideration: For continuous dosing periods that exceed half a month, the PEG300-based formulation may not be ideal.[1]
-
Alternative Protocol: A formulation using corn oil as the vehicle is recommended.[1] To prepare, add 100 µL of the 20.8 mg/mL DMSO stock solution to 900 µL of corn oil and mix thoroughly.[1]
Mechanism of Action Pathway
This compound modulates the processing of the Amyloid Precursor Protein (APP) by the γ-secretase complex. This leads to a shift in the production of Aβ peptides, favoring shorter, less toxic forms, without impacting the vital Notch signaling pathway.
Caption: Mechanism of this compound as a γ-secretase modulator.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scienceopen.com [scienceopen.com]
Technical Support Center: Optimizing PF-06648671 Concentration for Cell Culture
Welcome to the technical support center for PF-06648671. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using this compound in cell culture experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you optimize the concentration of this γ-secretase modulator (GSM) for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors, it does not block the overall activity of the enzyme. Instead, it allosterically modulates γ-secretase, shifting its cleavage preference of the amyloid precursor protein (APP).[1] This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less pathogenic peptides, Aβ37 and Aβ38.[2][3] A key advantage of this mechanism is that it does not inhibit the cleavage of other important γ-secretase substrates, such as Notch, which can lead to side effects with γ-secretase inhibitors.[1][2]
Q2: What is a typical starting concentration range for this compound in cell culture?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response experiment. Based on its known in vitro potency, a suggested range for initial testing would be from 0.1 nM to 1 µM. The reported whole-cell in vitro IC50 for Aβ42 reduction is approximately 9.8 nM.[4] However, the optimal concentration can vary depending on the cell line and experimental conditions.
Q3: Which cell lines are suitable for studying the effects of this compound?
A3: Cell lines that are commonly used to study APP processing and Aβ production are suitable for experiments with this compound. These include:
-
Human Embryonic Kidney (HEK293) cells stably expressing APP.
-
Chinese Hamster Ovary (CHO) cells stably expressing APP, such as the CHO-2B7 cell line.
-
Human neuroblastoma cell lines , like SH-SY5Y, which endogenously express APP.
-
Primary neuronal cultures or induced pluripotent stem cell (iPSC)-derived neurons , which provide a more physiologically relevant model.[5]
The choice of cell line may depend on the specific research question and the desired level of APP expression.
Q4: How should I prepare and dissolve this compound for cell culture experiments?
A4: this compound is a small molecule that is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For cell culture applications, it is crucial to maintain a final DMSO concentration that is non-toxic to the cells, generally below 0.1%. A common practice is to prepare a high-concentration stock solution in 100% DMSO and then perform serial dilutions in cell culture medium to achieve the desired final concentrations.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to determine the effective concentration range of this compound for reducing Aβ42 levels in a chosen cell line.
Materials:
-
Selected cell line (e.g., HEK293-APP, CHO-APP, or SH-SY5Y)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer
-
Aβ42 ELISA kit
Procedure:
-
Cell Seeding: Seed the cells in a 24-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow the cells to adhere and grow for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. From this stock, create a series of dilutions in complete cell culture medium to achieve final concentrations ranging from 0.1 nM to 1 µM. Also, prepare a vehicle control with the same final concentration of DMSO as the highest compound concentration.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for 24-48 hours. The optimal incubation time may need to be determined empirically.
-
Sample Collection:
-
Conditioned Medium: Collect the cell culture supernatant, centrifuge to remove any detached cells, and store at -80°C for analysis of secreted Aβ peptides.
-
Cell Lysate: Wash the cells with cold PBS, then add cell lysis buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris. Store the supernatant at -80°C for analysis of intracellular proteins if desired.
-
-
Aβ42 Measurement: Quantify the concentration of Aβ42 in the conditioned medium using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the Aβ42 concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.
Data Presentation
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line | Reference |
| Aβ42 IC50 | 9.8 nM | Not specified | [4] |
Table 2: Recommended Concentration Range for Initial Experiments
| Concentration Range | Purpose |
| 0.1 nM - 10 nM | Exploring the lower end of the dose-response curve |
| 10 nM - 100 nM | Targeting the expected IC50 range |
| 100 nM - 1 µM | Investigating potential maximal effects and toxicity |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Dose-response experimental workflow.
Troubleshooting Guide
| Issue | Possible Cause | Recommendation |
| No significant reduction in Aβ42 levels | - Concentration too low: The concentrations tested may be below the effective range for your specific cell line. - Incubation time too short: The compound may require a longer incubation period to exert its effect. - Cell line suitability: The chosen cell line may have low endogenous APP expression or γ-secretase activity. | - Expand the concentration range: Test higher concentrations, up to 10 µM. - Increase incubation time: Try a 48-hour or 72-hour incubation period. - Use a different cell line: Consider using a cell line that overexpresses APP or is known to be a good model for Aβ production. |
| High cell toxicity or death | - High DMSO concentration: The final concentration of the DMSO vehicle may be toxic to the cells. - Compound toxicity: At high concentrations, this compound itself may be cytotoxic. - Sub-optimal cell health: The cells may have been unhealthy or at too high a passage number before the experiment. | - Check DMSO concentration: Ensure the final DMSO concentration is below 0.1%. - Perform a cytotoxicity assay: Use an assay like MTT or LDH to determine the toxic concentration range of the compound. - Use healthy, low-passage cells: Always start experiments with cells that are in the logarithmic growth phase. |
| High variability between replicates | - Inconsistent cell seeding: Uneven cell numbers across wells will lead to variable Aβ production. - Pipetting errors: Inaccurate dilution or addition of the compound. - Edge effects in the plate: Wells on the edge of the plate can be prone to evaporation, leading to changes in compound concentration. | - Ensure uniform cell suspension: Mix the cell suspension thoroughly before seeding. - Use calibrated pipettes: Ensure accurate and consistent pipetting. - Avoid using the outer wells of the plate: Fill the outer wells with sterile PBS or medium to minimize edge effects. |
| Unexpected increase in Aβ42 levels | - Assay interference: Components in the cell culture medium or the compound itself may interfere with the ELISA. - Off-target effects: At very high concentrations, the compound may have unforeseen off-target effects. | - Run appropriate controls: Include a control with the compound in cell-free medium to check for assay interference. - Stay within the recommended concentration range: Avoid using excessively high concentrations where off-target effects are more likely. |
References
- 1. Novel γ-Secretase Enzyme Modulators Directly Target Presenilin Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]
potential off-target effects of PF-06648671
This technical support guide provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of PF-06648671, a γ-secretase modulator (GSM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how does it differ from γ-secretase inhibitors (GSIs)?
A1: this compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzymatic activity of γ-secretase, GSMs allosterically modulate the enzyme.[1] This modulation shifts the cleavage of Amyloid Precursor Protein (APP), resulting in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40. Concurrently, there is an increase in the production of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38.[2][3][4] A key advantage of this modulatory approach is that it does not significantly alter the total levels of Aβ peptides.[2][3][4]
Q2: What are the known off-target effects of this compound?
A2: Based on publicly available data, this compound has a favorable off-target profile, with the most critical off-target effect of γ-secretase inhibition—Notch signaling disruption—being notably absent. In cell-based assays, this compound was shown to modulate Aβ production without inhibiting the cleavage of Notch or other γ-secretase substrates.[4][5] This is a significant distinction from GSIs, which can cause severe toxicities due to Notch inhibition.[4] While detailed preclinical off-target screening panels for this compound are not publicly available[2], phase I clinical trials in healthy volunteers reported a good safety profile with no serious adverse events deemed to be drug-related.[2][3][4]
Q3: Were there any adverse events noted in the clinical trials for this compound?
A3: In three Phase I studies involving 120 healthy subjects who received single or multiple ascending doses for up to 14 days, this compound was reported to have a good safety profile.[2][3][4] No serious adverse events occurred, and severe adverse events were not considered to be related to the drug.[2][3][4]
Troubleshooting & Experimental Guidance
Issue: How can we assess the potential for Notch-related off-target effects in our in vitro experiments with this compound?
Guidance: A common method to assess off-target Notch inhibition is to use a cell-based reporter assay. This typically involves a cell line engineered to express a Notch receptor and a reporter gene (e.g., Luciferase) under the control of a Notch-responsive promoter.
Experimental Protocol: Notch Signaling Reporter Assay
-
Cell Culture: Plate Notch-reporter cells (e.g., HEK293 cells stably expressing a Notch1-Gal4 fusion protein and a Gal4-luciferase reporter construct) in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a dilution series of this compound and a known γ-secretase inhibitor (GSI) as a positive control for Notch inhibition.
-
Treatment: Treat the cells with the different concentrations of this compound, the GSI control, and a vehicle control for 24-48 hours.
-
Lysis and Reporter Assay: Lyse the cells and measure the reporter gene activity (e.g., luminescence for a luciferase reporter) according to the manufacturer's instructions.
-
Data Analysis: A significant decrease in reporter activity in the presence of a compound indicates inhibition of the Notch signaling pathway. The activity of this compound should be compared to the vehicle control and the GSI positive control.
Logical Workflow for Assessing Off-Target Effects
Caption: A logical workflow for assessing potential off-target effects of a GSM.
Data Summary
Table 1: Effect of this compound on Amyloid-β Peptides in Human CSF
The following table summarizes the observed effects of this compound on different Aβ species in cerebrospinal fluid (CSF) from Phase I clinical trials.
| Aβ Species | Effect of this compound Administration | Implication |
| Aβ42 | Dose-dependent decrease [2][3][4] | Reduction of the primary pathogenic species |
| Aβ40 | Dose-dependent decrease [2][3][4] | Reduction of a key amyloidogenic species |
| Aβ38 | Dose-dependent increase [2][3][4] | Shift towards shorter, less pathogenic species |
| Aβ37 | Dose-dependent increase [2][3][4] | Shift towards shorter, less pathogenic species |
| Total Aβ | No significant change[2][3][4] | Consistent with γ-secretase modulation, not inhibition |
γ-Secretase Modulation vs. Inhibition Signaling Pathway
The diagram below illustrates the key difference between a γ-secretase modulator like this compound and a γ-secretase inhibitor regarding their impact on APP and Notch processing.
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | ALZFORUM [alzforum.org]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
interpreting unexpected results with PF-06648671
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting results from experiments involving PF-06648671.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator (GSM).[1][2][3] It does not inhibit the overall activity of the γ-secretase enzyme. Instead, it allosterically modulates the enzyme to shift the cleavage of amyloid precursor protein (APP). This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, specifically Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less pathogenic Aβ peptides, such as Aβ37 and Aβ38.[1][2][4][5]
Q2: What are the expected effects of this compound on different Aβ peptide levels?
A2: In both in vitro and in vivo experiments, this compound is expected to cause a dose-dependent reduction in Aβ42 and Aβ40 concentrations.[1][2][4][5] Concurrently, levels of Aβ37 and Aβ38 are expected to increase.[1][2][4][5] Importantly, the total concentration of Aβ peptides should remain largely unchanged.[1][4][5]
Q3: Is this compound known to have off-target effects, specifically on Notch signaling?
A3: Preclinical and early clinical studies have shown that this compound is a selective GSM and does not inhibit the cleavage of other γ-secretase substrates, such as Notch.[1][2][3] This is a key differentiating feature from γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities due to Notch inhibition.[2]
Q4: Why was the clinical development of this compound discontinued?
A4: In January 2018, Pfizer announced the discontinuation of its research and development in neurology, which included the this compound program.[6][7] This decision was not reported to be due to any major safety concerns with the compound itself.[7]
Troubleshooting Unexpected Results
This section addresses specific experimental outcomes that may seem unexpected to users and provides guidance on their interpretation based on the known pharmacology of this compound.
Issue 1: Observation of increased levels of certain Aβ peptides after treatment.
-
Unexpected Result: You observe a significant increase in the concentration of Aβ37 and/or Aβ38 in your experimental system (e.g., cell culture supernatant, cerebrospinal fluid) following treatment with this compound. You were expecting a general decrease in Aβ.
-
Interpretation: This is the expected outcome and a key feature of this compound's mechanism as a γ-secretase modulator.[1][2][4][5] The compound shifts the cleavage of APP to favor the production of shorter Aβ peptides. Therefore, an increase in Aβ37 and Aβ38 is a direct indicator of target engagement and the compound's modulatory activity.
-
Recommendation: Quantify the levels of Aβ42, Aβ40, Aβ38, and Aβ37 to get a complete picture of the Aβ profile. You should observe a concurrent decrease in Aβ42 and Aβ40.
Issue 2: Total Aβ levels remain unchanged after treatment.
-
Unexpected Result: Despite seeing changes in the ratios of different Aβ species, the overall concentration of total Aβ in your samples does not significantly decrease after treatment with this compound.
-
Interpretation: This is also an expected finding.[1][4][5] Unlike γ-secretase inhibitors that block the enzyme's activity and reduce all Aβ production, GSMs modulate the cleavage site preference. The decrease in longer Aβ peptides is compensated by an increase in shorter ones, leading to no net change in total Aβ.
-
Recommendation: Instead of focusing on total Aβ, analyze the ratios of key Aβ species, such as the Aβ42/Aβ40 ratio or the (Aβ37+Aβ38)/(Aβ40+Aβ42) ratio, to assess the compound's effect.
Issue 3: The magnitude of Aβ42 reduction is greater than that of Aβ40.
-
Unexpected Result: You notice that this compound has a more potent effect on reducing Aβ42 levels compared to Aβ40 levels.
-
Interpretation: This is consistent with published clinical data.[1][2][4][5] this compound demonstrates a stronger inhibitory effect on the production of Aβ42 than Aβ40. This differential effect is a characteristic of this particular GSM.
-
Recommendation: This observation can be used to characterize the specific pharmacological profile of this compound in your experimental system.
Data Presentation
Table 1: Summary of Expected Changes in Amyloid-β Peptides Following this compound Treatment
| Analyte | Expected Change | Rationale |
| Aβ42 | Decrease | Modulation of γ-secretase cleavage away from Aβ42 production.[1][2][4][5] |
| Aβ40 | Decrease | Modulation of γ-secretase cleavage away from Aβ40 production.[1][2][4][5] |
| Aβ38 | Increase | Concomitant increase due to the shift in γ-secretase cleavage.[1][2][4][5] |
| Aβ37 | Increase | Concomitant increase due to the shift in γ-secretase cleavage.[1][2][4][5] |
| Total Aβ | No significant change | The decrease in longer Aβ peptides is balanced by the increase in shorter peptides.[1][4][5] |
| Aβ42/Aβ40 Ratio | Decrease | Reflects the more potent reduction of Aβ42 compared to Aβ40.[2] |
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Activity in a Cellular Assay
-
Cell Culture: Plate a suitable cell line that expresses APP (e.g., H4, HEK293-APP) in appropriate cell culture plates.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) in your experimental design.
-
Treatment: Remove the existing cell culture medium and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24-48 hours) to allow for APP processing and Aβ secretion.
-
Sample Collection: Collect the cell culture supernatant. It is recommended to add protease inhibitors to prevent Aβ degradation.
-
Aβ Quantification: Analyze the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the supernatant using a validated immunoassay method, such as ELISA or Meso Scale Discovery (MSD).
-
Data Analysis: Calculate the percentage change of each Aβ species relative to the vehicle control. Determine the IC50 for Aβ42 and Aβ40 reduction and the EC50 for Aβ37 and Aβ38 elevation.
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: Troubleshooting flowchart for unexpected results with this compound.
References
- 1. scienceopen.com [scienceopen.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | ALZFORUM [alzforum.org]
- 7. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in PF-06648671 Assay Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in assay results for PF-06648671, a γ-secretase modulator (GSM).
Understanding this compound's Mechanism of Action
This compound is a γ-secretase modulator (GSM) that allosterically modulates the activity of γ-secretase, an enzyme complex involved in the cleavage of amyloid precursor protein (APP).[1][2] Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity altogether, this compound shifts the cleavage site of APP. This results in a decrease in the production of the more amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38.[1][2][3] A key advantage of this mechanism is the avoidance of toxicities associated with inhibiting the cleavage of other γ-secretase substrates, such as Notch.[4]
Amyloid Precursor Protein (APP) Processing Pathway
Caption: Amyloid Precursor Protein (APP) processing pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary assays used to evaluate the activity of this compound?
A1: The primary assays for this compound focus on quantifying the changes in the levels of different amyloid-beta (Aβ) peptides. These include:
-
Immunoassays (ELISA, Electrochemiluminescence - ECL): These are the most common methods for measuring the concentrations of Aβ42, Aβ40, Aβ38, and Aβ37 in cell culture supernatants or cerebrospinal fluid (CSF).
-
Western Blotting: This technique can be used to analyze the levels of APP C-terminal fragments (CTFs), such as C99 and C83, to provide insights into the upstream effects of γ-secretase modulation.
-
In Vitro γ-Secretase Activity Assays: These cell-free assays use purified or enriched γ-secretase and a substrate (e.g., recombinant C99) to directly measure the effect of the compound on enzyme activity.
-
Notch Cleavage Assays: These are important for confirming the selectivity of a GSM and ensuring it does not inhibit the cleavage of Notch, a critical protein for cell signaling.
Q2: What are the expected results when treating cells with this compound?
A2: Treatment with this compound is expected to result in a dose-dependent:
-
Decrease in the levels of Aβ42 and Aβ40.
-
Increase in the levels of Aβ37 and Aβ38.
-
No significant change in the total Aβ levels.
-
No inhibition of Notch cleavage.
Q3: Which cell lines are suitable for studying this compound?
A3: Several cell lines can be used, including:
-
HEK293 cells stably expressing APP: These are commonly used due to their high transfection efficiency and robust Aβ production.
-
CHO cells stably expressing APP: Similar to HEK293 cells, they are a reliable model for Aβ production.
-
N2a (mouse neuroblastoma) cells stably expressing APP: These cells provide a more neuron-like background.
-
Human iPSC-derived neurons: These offer a more physiologically relevant model, especially those derived from patients with familial Alzheimer's disease mutations.[5]
Troubleshooting Guides
Variability in assay results can arise from multiple factors, from sample handling to instrument settings. The following guides provide solutions to common issues encountered in different assay types.
Immunoassays (ELISA & ECL) for Aβ Quantification
These assays are highly sensitive but can be prone to variability.
Data Presentation: Expected Changes in Aβ Levels with this compound Treatment
| Aβ Species | Expected Change | Rationale |
| Aβ42 | Decrease | This compound shifts cleavage away from the Aβ42 production site.[1][2][3] |
| Aβ40 | Decrease | This compound also reduces the production of Aβ40.[1][2][3] |
| Aβ38 | Increase | The modulation of γ-secretase by this compound favors the production of shorter Aβ peptides.[1][2][3] |
| Aβ37 | Increase | Similar to Aβ38, the production of this shorter peptide is enhanced.[1][2][3] |
| Total Aβ | No significant change | As a modulator, this compound alters the cleavage pattern rather than inhibiting overall Aβ production.[1][2] |
Troubleshooting Common Issues in Aβ Immunoassays
| Issue | Potential Cause | Recommended Solution |
| High Well-to-Well Variability | Inconsistent pipetting, improper mixing of reagents, "edge effects" due to temperature or evaporation differences across the plate. | Use calibrated pipettes and fresh tips for each sample. Ensure thorough mixing of all reagents before use. Avoid using the outer wells of the plate or ensure a humidified incubation environment. |
| Low Signal or Sensitivity | Improper antibody concentrations, degraded reagents, insufficient incubation times, incorrect plate reader settings. | Optimize capture and detection antibody concentrations. Use fresh reagents and store them according to the manufacturer's instructions. Increase incubation times. Verify the correct filter or wavelength settings on the plate reader. |
| High Background | Insufficient washing, non-specific antibody binding, contaminated reagents. | Increase the number of wash steps and ensure complete removal of wash buffer. Optimize the concentration of the blocking agent. Use fresh, high-quality reagents. |
| Inconsistent Aβ42 Measurements | Aβ42 is prone to aggregation and adsorption to surfaces. Repeated freeze-thaw cycles. Improper sample storage. | Use low-binding polypropylene (B1209903) tubes and plates. Aliquot samples to avoid repeated freeze-thaw cycles. Store samples at -80°C immediately after collection.[6] |
Western Blotting for APP C-Terminal Fragments (CTFs)
Troubleshooting Common Issues in APP-CTF Western Blotting
| Issue | Potential Cause | Recommended Solution |
| Weak or No Bands for C99/C83 | Low protein concentration, inefficient transfer, inappropriate antibody dilution. | Ensure sufficient protein is loaded (at least 20-30 µg of total protein). Optimize transfer conditions (time and voltage) for these small fragments. Titrate the primary antibody to the optimal concentration. |
| High Background | Insufficient blocking, high antibody concentration, inadequate washing. | Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST. Optimize primary and secondary antibody concentrations. Increase the number and duration of wash steps. |
| Non-Specific Bands | Antibody cross-reactivity, protein degradation. | Use a more specific primary antibody. Add protease inhibitors to the lysis buffer to prevent protein degradation. |
Experimental Protocols
General Experimental Workflow for Evaluating this compound in Cell Culture
Caption: General workflow for this compound evaluation.
Detailed Protocol: Aβ Quantification by ELISA
-
Plate Coating:
-
Coat a 96-well high-binding plate with a capture antibody specific for the N-terminus of Aβ overnight at 4°C.
-
Wash the plate 3-5 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
-
Blocking:
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature to prevent non-specific binding.
-
Wash the plate as described above.
-
-
Sample and Standard Incubation:
-
Prepare a standard curve using synthetic Aβ peptides (Aβ42, Aβ40, etc.) of known concentrations.
-
Add standards and samples (cell culture supernatant or diluted CSF) to the wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate as described above.
-
-
Detection Antibody Incubation:
-
Add a biotinylated detection antibody specific for the C-terminus of the target Aβ species (e.g., anti-Aβ42 or anti-Aβ40).
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate as described above.
-
-
Enzyme and Substrate Incubation:
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes at room temperature.
-
Wash the plate as described above.
-
Add a TMB substrate and incubate in the dark until a color change is observed.
-
-
Measurement:
-
Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the concentration of Aβ in the samples by interpolating their absorbance values from the standard curve.
-
Detailed Protocol: Western Blot for APP C-Terminal Fragments
-
Sample Preparation:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-20% Tris-Tricine gel, which provides better resolution of small proteins.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody that recognizes the C-terminus of APP overnight at 4°C.
-
Wash the membrane 3-5 times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as described above.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the bands using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities using densitometry software. Normalize the intensity of C99 and C83 to a loading control (e.g., actin or tubulin).
-
Off-Target Effects: Notch Signaling
It is crucial to confirm that this compound does not inhibit Notch signaling, a common off-target effect of γ-secretase inhibitors.
Notch Signaling Pathway and GSI/GSM Interaction
Caption: Notch signaling and GSI/GSM interaction.
Troubleshooting Notch Cleavage Assays
| Issue | Potential Cause | Recommended Solution |
| Inconsistent Results | Cell confluency, passage number, variability in ligand stimulation. | Maintain consistent cell culture conditions. Use cells within a defined passage number range. Ensure consistent ligand concentration and incubation time. |
| Weak Signal | Inefficient cleavage, low expression of Notch receptor, antibody issues. | Optimize ligand stimulation conditions. Use a cell line with known high levels of Notch expression. Validate the primary antibody for the specific application. |
This technical support center provides a comprehensive guide to help researchers and scientists navigate the complexities of assays involving this compound. By understanding the compound's mechanism of action and following these troubleshooting and protocol guidelines, users can improve the reliability and reproducibility of their experimental results.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. researchgate.net [researchgate.net]
- 4. | BioWorld [bioworld.com]
- 5. Effect of Potent γ-Secretase Modulator in Human Neurons Derived From Multiple Presenilin 1–Induced Pluripotent Stem Cell Mutant Carriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of processing and storage conditions on amyloid beta (1-42) and tau concentrations in cerebrospinal fluid: implications for use in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PF-06648671 Toxicity and Cell Viability Assays
Welcome to the technical support center for researchers utilizing PF-06648671. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in your in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity, GSMs allosterically modulate γ-secretase to shift the cleavage of amyloid precursor protein (APP).[1] This results in a decrease in the production of longer, more amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ42 and Aβ40, and a corresponding increase in the production of shorter, less pathogenic peptides like Aβ37 and Aβ38.[2][3] Importantly, this modulation occurs without significantly affecting the total amount of Aβ produced or inhibiting the cleavage of other γ-secretase substrates like Notch.[2][3][4]
Q2: What is the known toxicity profile of this compound?
Phase I clinical trials in healthy volunteers indicated that this compound has a good safety profile and is well-tolerated at doses up to 360 mg per day for up to 14 days.[2] No serious adverse events directly related to the drug were reported.[2] Preclinical studies also suggested a lack of Notch-based toxicity, a common concern with GSIs.[4][5] Development of this compound was discontinued (B1498344) by Pfizer due to a strategic decision to exit neuroscience research, not due to safety concerns.[6]
Q3: Is this compound expected to be cytotoxic in my cell viability assays?
Based on available data, this compound is not expected to be overtly cytotoxic at typical effective concentrations in vitro. Its mechanism as a modulator rather than an inhibitor of γ-secretase is designed to avoid the off-target effects, such as Notch inhibition, that can lead to toxicity.[2] However, as with any experimental compound, it is crucial to determine the optimal concentration range and potential for cytotoxicity in your specific cell model.
Q4: Which cell viability assays are most appropriate for testing this compound?
Several assays can be used to assess cell viability. The choice of assay depends on your specific experimental question and cell type. Commonly used assays include:
-
Metabolic Assays (e.g., MTT, XTT, MTS, WST-1): These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.
-
Cytotoxicity Assays (e.g., LDH release): These assays measure the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, indicating a loss of membrane integrity.
-
ATP-based Assays (e.g., CellTiter-Glo®): These highly sensitive luminescent assays quantify ATP, a key indicator of metabolically active cells.
It is often recommended to use orthogonal methods (i.e., assays that measure different aspects of cell health) to confirm results.
Experimental Protocols
MTT Cell Viability Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and recover overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in a complete culture medium. Remove the overnight culture medium from the cells and replace it with the medium containing different concentrations of this compound. Include vehicle-only (e.g., DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Following incubation, carefully remove the treatment medium. Add 100 µL of fresh, serum-free medium and 10 µL of MTT solution to each well.
-
Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.
-
Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Troubleshooting Guides
MTT Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background in wells without cells | Contamination of media or reagents. | Use fresh, sterile reagents. Ensure aseptic technique. |
| This compound is directly reducing MTT. | Run a cell-free control with this compound and MTT. If a color change occurs, consider an alternative assay (e.g., LDH or ATP-based). | |
| Low signal or poor dynamic range | Cell seeding density is too low or too high. | Optimize cell seeding density to ensure cells are in the logarithmic growth phase. |
| Incubation time with MTT is too short. | Increase the incubation time with MTT to allow for sufficient formazan formation. | |
| Incomplete dissolution of formazan crystals. | Ensure complete solubilization by gentle mixing and allowing sufficient time. Consider using a different solubilization buffer. | |
| High variability between replicates | Uneven cell seeding. | Ensure a homogenous single-cell suspension before seeding. |
| Edge effects due to evaporation. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. |
LDH Assay Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| High background LDH activity | Serum in the culture medium contains LDH. | Use low-serum or serum-free medium during the assay. |
| This compound or its solvent is causing cell lysis. | Run a vehicle control to assess the effect of the solvent. Test this compound in a cell-free system to check for interference with the assay components. | |
| Low signal from positive control (lysed cells) | Incomplete cell lysis. | Ensure the lysis buffer is added at the correct concentration and for a sufficient amount of time. |
| Low LDH activity in the cell type used. | Increase the number of cells per well. | |
| Inconsistent results | Variation in incubation times. | Ensure consistent timing for all steps, especially the final color development. |
| Presence of air bubbles in wells. | Be careful during pipetting to avoid introducing bubbles. Centrifuge the plate briefly before reading if bubbles are present. |
Data Presentation
Table 1: Hypothetical Cell Viability Data for this compound in SH-SY5Y Cells (MTT Assay)
| Concentration of this compound (nM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 0.08 | 100% |
| 1 | 1.23 | 0.07 | 98.4% |
| 10 | 1.21 | 0.09 | 96.8% |
| 100 | 1.18 | 0.06 | 94.4% |
| 1000 | 1.15 | 0.08 | 92.0% |
| 10000 | 1.12 | 0.07 | 89.6% |
Table 2: Hypothetical Cytotoxicity Data for this compound in SH-SY5Y Cells (LDH Assay)
| Concentration of this compound (nM) | Mean LDH Release (OD 490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | 0.15 | 0.02 | 0% |
| 1 | 0.16 | 0.03 | 1.2% |
| 10 | 0.15 | 0.02 | 0% |
| 100 | 0.17 | 0.03 | 2.4% |
| 1000 | 0.18 | 0.04 | 3.5% |
| 10000 | 0.20 | 0.05 | 5.9% |
| Positive Control (Lysis Buffer) | 1.02 | 0.11 | 100% |
Visualizations
References
- 1. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.com [sigmaaldrich.com]
challenges in working with PF-06648671
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists working with PF-06648671, a potent, orally active, and brain-penetrable γ-secretase modulator (GSM).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a γ-secretase modulator (GSM). Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity, this compound allosterically modulates γ-secretase. This modulation shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, such as Aβ37 and Aβ38, while reducing the production of the more pathogenic Aβ42 and Aβ40 species.[1][2][3] Importantly, this action does not significantly alter the total levels of Aβ peptides and avoids the inhibition of Notch cleavage, a common off-target effect of GSIs that can lead to toxicity.[2][4]
Q2: What are the key in vitro and in vivo effects of this compound on Aβ peptides?
A2: In cell-based assays, this compound has been shown to decrease the levels of Aβ42 and Aβ40 while concurrently increasing the levels of Aβ37 and Aβ38.[1][2] In vivo studies in animals have demonstrated a reduction of Aβ42 in both the brain and cerebrospinal fluid (CSF) following oral administration.[1][5] Phase I clinical trials in healthy human subjects confirmed these findings, showing robust, dose-dependent reductions in CSF Aβ42 and Aβ40, and elevations in CSF Aβ37 and Aβ38.[2][6]
Q3: Has this compound been associated with any significant off-target effects or toxicity?
A3: A key advantage of GSMs like this compound is the avoidance of mechanism-based toxicities associated with GSIs.[4] Specifically, this compound does not inhibit the cleavage of Notch, a critical signaling protein.[2][4] In Phase I clinical trials involving healthy volunteers, this compound was found to be safe and well-tolerated at doses up to 360 mg daily for up to 14 days, with no serious drug-related adverse events reported.[2][6] Some reported adverse events, such as headache and back pain, were primarily associated with the lumbar puncture procedure used for CSF collection.[2]
Q4: Why was the clinical development of this compound discontinued (B1498344)?
A4: Pfizer discontinued the research and development of this compound in January 2018. This decision was part of a broader strategic move by the company to discontinue its research and development in neurology.[7] The discontinuation was not reported to be due to major side effects or lack of efficacy.[3][8]
Troubleshooting Guide
Issue 1: Difficulty dissolving this compound powder.
-
Question: My this compound powder is not fully dissolving, or I observe precipitation in my stock solution. What should I do?
-
Answer:
-
Solvent Choice: this compound is highly soluble in DMSO (125 mg/mL).[1] For in vitro experiments, using fresh, anhydrous DMSO is crucial as the compound can be sensitive to hygroscopic (water-absorbing) DMSO, which can significantly impact solubility.[1]
-
Assisted Dissolution: If you observe precipitation or phase separation, gentle warming and/or sonication can aid in dissolution.[1]
-
In Vivo Formulations: For animal studies, specific formulations have been described to achieve solubility. Two examples include:
-
Issue 2: Inconsistent results in cell-based Aβ modulation assays.
-
Question: I am seeing high variability in the modulation of Aβ species in my cell-based assays. What could be the cause?
-
Answer:
-
Cell Health and Confluency: Ensure your cells (e.g., H4 cells) are healthy and at a consistent confluency at the time of treatment. Over-confluent or stressed cells can have altered APP processing.
-
Compound Stability in Media: While this compound is generally stable, prolonged incubation times in cell culture media could lead to some degradation. Ensure your experimental timeframe is consistent. Stock solutions should be stored properly at -80°C for up to 6 months or -20°C for up to 1 month.[1]
-
Assay Sensitivity: The expected effect is a decrease in Aβ42 and Aβ40 and an increase in Aβ37 and Aβ38. Ensure your detection method (e.g., ELISA, mass spectrometry) is sensitive and specific enough to accurately quantify these changes, especially for the less abundant Aβ37 and Aβ38 peptides.
-
Dose-Response Curve: A plateau in the reduction of Aβ42 has been observed at higher doses in clinical studies, suggesting a limit to the modulatory effect.[2][4] Ensure you are working within an appropriate dose range to observe a clear dose-dependent effect.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/Assay Condition | Reference |
| Aβ42 IC50 | 9.8 nM | Whole cell assay | [5][9] |
Table 2: Effects of this compound on CSF Aβ Peptides in Humans (Phase I Study)
| Dose | Change in CSF Aβ42 | Change in CSF Aβ40 | Change in CSF Aβ37 | Change in CSF Aβ38 | Reference |
| Multiple Ascending Doses | Dose-dependent decrease | Dose-dependent decrease | Dose-dependent increase | Dose-dependent increase | [2] |
| 75 mg (predicted) | ~50% reduction | Not specified | Not specified | Not specified | [2][4] |
| 300 mg (predicted) | ~65% reduction | Not specified | Not specified | Not specified | [2][4] |
Experimental Protocols & Methodologies
Cell-Based Aβ Modulation Assay (General Protocol)
-
Cell Culture: Plate a suitable cell line that expresses APP (e.g., human neuroglioma H4 cells) in appropriate cell culture plates. Allow cells to adhere and reach a desired confluency (e.g., 70-80%).
-
Compound Preparation: Prepare a stock solution of this compound in fresh, anhydrous DMSO.[1] Serially dilute the stock solution in cell culture media to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing different concentrations of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest compound dose).
-
Incubation: Incubate the cells for a specified period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: After incubation, collect the conditioned media from each well.
-
Aβ Quantification: Analyze the levels of Aβ37, Aβ38, Aβ40, and Aβ42 in the conditioned media using a validated quantification method, such as a multiplex immunoassay (e.g., Meso Scale Discovery) or ELISA.
-
Data Analysis: Normalize the Aβ levels to a relevant internal control or total protein concentration. Calculate the percent change in each Aβ species relative to the vehicle control.
Visualizations
Caption: Mechanism of action of this compound as a γ-secretase modulator.
Caption: Troubleshooting workflow for inconsistent in vitro results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound | ALZFORUM [alzforum.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to PF-06648671 and Other Gamma-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeting Amyloid-Beta with Gamma-Secretase Modulators
The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino acid isoform (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] These peptides are generated from the sequential cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[2][3] The γ-secretase complex, an intramembrane protease, performs the final cut, producing Aβ peptides of varying lengths.[4][5]
While early therapeutic strategies focused on inhibiting γ-secretase (gamma-secretase inhibitors, or GSIs), this approach was hampered by mechanism-based toxicities. GSIs block the processing of other critical substrates, most notably the Notch receptor, which is vital for normal cell signaling.[6][7][8] This interference led to significant adverse effects in clinical trials, as seen with compounds like Semagacestat.[9][10]
This led to the development of gamma-secretase modulators (GSMs), a more nuanced therapeutic strategy. Instead of inhibiting the enzyme, GSMs allosterically bind to the γ-secretase complex, subtly altering its activity.[11][12] This modulation shifts the cleavage preference of APP, resulting in the production of shorter, less aggregation-prone Aβ peptides (like Aβ37 and Aβ38) at the expense of the highly amyloidogenic Aβ42 and Aβ40 forms.[11][13][14] Crucially, this is achieved without significantly affecting the total amount of Aβ produced or the processing of other substrates like Notch.[12][15]
This guide provides a detailed comparison of Pfizer's PF-06648671 with other notable GSMs, supported by experimental data and methodologies.
The Amyloidogenic Pathway and GSM Intervention
The production of Aβ peptides is a multi-step process. The diagram below illustrates the amyloidogenic pathway and the point of intervention for Gamma-Secretase Modulators.
Performance Comparison of Gamma-Secretase Modulators
This compound emerged as a potent, second-generation GSM. Its clinical development, although halted for strategic reasons, provided valuable data on its pharmacodynamic effects and safety profile.[13][16] The following tables summarize the available quantitative data for this compound and compare it with other representative GSMs.
Table 1: Clinical Pharmacodynamic Profile of this compound in Healthy Volunteers
Data from Phase I single and multiple-ascending dose studies (NCT02316756, NCT02407353, NCT02440100) are presented.[15][17]
| Parameter | Single Ascending Dose (SAD) Results | Multiple Ascending Dose (MAD) Results (14 days) |
| Dose Range | 2 mg to 360 mg[18] | 40 mg to 360 mg daily[15][19] |
| Effect on CSF Aβ42 | Dose-dependent decrease[15][17] | Robust, dose-dependent decrease[15][19] |
| Effect on CSF Aβ40 | Dose-dependent decrease (lesser than Aβ42)[15][17] | Dose-dependent decrease[15][19] |
| Effect on CSF Aβ37 | Dose-dependent increase[15][17] | Commensurate dose-dependent increase[15][19] |
| Effect on CSF Aβ38 | Dose-dependent increase[15][17] | Commensurate dose-dependent increase[15][19] |
| Effect on Total Aβ | No significant change observed[15][17] | No consistent changes observed[15] |
| Safety & Tolerability | Generally well-tolerated. No serious adverse events reported.[15][17] | Well-tolerated. No significant drug-related safety concerns noted.[15] |
Note: The PK/PD model predicted a 50% reduction in CSF Aβ42 at a 75 mg dose.[14][15]
Table 2: Comparative Overview of Selected Gamma-Secretase Modulators
This table compares this compound with a first-generation NSAID-type GSM (Tarenflurbil) and other second-generation compounds.
| Compound | Developer | Chemical Class / Type | Key Findings & Performance | Development Status |
| This compound | Pfizer | Second-Gen (Bicyclic pyridinone derivative)[18] | Potent; demonstrated robust, dose-dependent reduction of CSF Aβ42/40 and elevation of Aβ37/38 in Phase 1 trials. Well-tolerated.[15][17] | Discontinued (B1498344) (2018) following Pfizer's strategic exit from neuroscience research.[16] |
| Tarenflurbil (R-flurbiprofen) | Myriad Genetics | First-Gen (NSAID-type) | Low potency. Failed to show clinical benefit in Phase 3 trials and worsened some outcomes.[9][13] | Discontinued. |
| E2012 | Eisai | Second-Gen (Aryl-imidazole)[13] | Preclinical data showed potent Aβ42 reduction. Co-crystallization with γ-secretase provided key structural insights.[13] | Development status unclear, appears to have been halted. |
| NGP 555 | Neurogenetics | Second-Gen | A small Phase 1 study showed an increased Aβ37/Aβ42 ratio and good tolerability.[13][18] | Further development has not been reported.[13] |
| Avagacestat (BMS-708163) | Bristol-Myers Squibb | GSI (Notch-sparing) | Initially classified as a Notch-sparing GSI, but failed to show efficacy and worsened cognition in clinical trials.[6][9] | Discontinued. |
Experimental Protocols and Methodologies
The evaluation of GSMs follows a structured path from initial screening to clinical assessment. The workflow and key assays are described below.
In Vitro Cell-Based Aβ Modulation Assay
-
Objective: To determine the potency of a GSM in modulating Aβ production and to characterize the resulting Aβ peptide profile.
-
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells or other suitable cell lines are cultured. These cells are typically engineered to overexpress human APP.
-
Compound Treatment: The cultured cells are incubated with varying concentrations of the test GSM for a defined period (e.g., 24 hours).
-
Sample Collection: The conditioned media from the cell cultures is collected.
-
Aβ Quantification: The concentrations of different Aβ species (Aβ37, Aβ38, Aβ40, Aβ42) in the media are measured. This is commonly done using species-specific sandwich enzyme-linked immunosorbent assays (ELISAs) or by mass spectrometry for a more comprehensive profile.[15][20]
-
Data Analysis: IC50 values (for Aβ42/Aβ40 reduction) and EC50 values (for Aβ37/Aβ38 elevation) are calculated to determine compound potency.
-
Notch Signaling Selectivity Assay
-
Objective: To ensure that the GSM does not inhibit the γ-secretase-mediated cleavage of Notch, thus avoiding the primary toxicity associated with GSIs.
-
Methodology:
-
Reporter System: A common method is the Hes1-luciferase reporter gene assay.[21] Cells (e.g., HEK293) are co-transfected with a plasmid encoding a constitutively active form of Notch (NotchΔE) and a reporter plasmid where the luciferase gene is under the control of the Hes1 promoter.
-
Mechanism: Cleavage of NotchΔE by γ-secretase releases the Notch intracellular domain (NICD). The NICD translocates to the nucleus and activates the Hes1 promoter, driving luciferase expression.
-
Compound Treatment: The transfected cells are treated with the test GSM or a known GSI (as a positive control).
-
Luciferase Assay: After incubation, the cells are lysed, and luciferase activity is measured using a luminometer.[21][22]
-
Data Analysis: A potent GSI will cause a significant decrease in the luciferase signal. An ideal GSM, such as this compound, should show no significant inhibition of the signal, demonstrating its selectivity for modulating APP processing over Notch cleavage.[15][23]
-
In Vivo Pharmacokinetic/Pharmacodynamic (PK/PD) Studies
-
Objective: To assess the drug's absorption, distribution, metabolism, and excretion (ADME) properties, its ability to cross the blood-brain barrier, and its effect on Aβ levels in the central nervous system.
-
Methodology:
-
Animal Models: Studies are typically conducted in rodents, such as mice or Sprague-Dawley rats.[24]
-
Compound Administration: The GSM is administered, usually orally, at various doses.
-
Sample Collection: At different time points post-administration, blood, cerebrospinal fluid (CSF), and brain tissue are collected.
-
PK Analysis: The concentration of the drug in plasma and brain tissue is measured (e.g., by LC-MS/MS) to determine its pharmacokinetic profile, including brain penetrability.[24]
-
PD Analysis: Aβ levels in the CSF and brain homogenates are quantified by ELISA or mass spectrometry to establish a dose-response relationship between drug exposure and Aβ modulation.[15]
-
Gamma-Secretase Signaling Pathways
Gamma-secretase is a crucial enzyme complex involved in processing numerous transmembrane proteins, not just APP. Its role in the Notch signaling pathway is the most well-characterized and clinically relevant for safety considerations.
Inhibition of this pathway by non-selective GSIs is linked to adverse effects because Notch signaling is critical for cell-fate decisions and tissue homeostasis.[8][25] GSMs are designed to selectively modulate APP processing while sparing this and other essential pathways.[20][23][26]
Conclusion
This compound represents a well-characterized second-generation gamma-secretase modulator that, in Phase I clinical trials, successfully demonstrated the desired mechanism of action: a potent and dose-dependent shift in Aβ production from pathogenic to less harmful species, without inhibiting total γ-secretase activity.[15][17][27] The clinical data showed a robust reduction in CSF Aβ42 and Aβ40, a corresponding increase in Aβ37 and Aβ38, and a favorable safety profile in healthy volunteers.[14][19]
Compared to first-generation NSAID-based GSMs like Tarenflurbil, which suffered from low potency and failed in late-stage trials, this compound showcased significant improvements in its pharmacological profile.[9][13] While its development was discontinued for strategic reasons unrelated to its performance in these early trials, the data generated for this compound provides strong support for the GSM hypothesis as a viable and potentially safer therapeutic strategy for Alzheimer's disease than direct inhibition.[13][18] The continued exploration of GSMs remains a promising avenue in the search for disease-modifying treatments for this devastating neurodegenerative condition.
References
- 1. Beta-amyloid pathway | Abcam [abcam.com]
- 2. Alternative Pathways for Production of Beta-Amyloid Peptides of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amyloid beta - Wikipedia [en.wikipedia.org]
- 4. Physiological and pathological roles of the γ-secretase complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Three Decades of Amyloid Beta Synthesis: Challenges and Advances [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Notch signaling, gamma-secretase inhibitors, and cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Semagacestat | ALZFORUM [alzforum.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. γ-Secretase inhibitors and modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scienceopen.com [scienceopen.com]
- 16. alzforum.org [alzforum.org]
- 17. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. γ-Secretase modulators exhibit selectivity for modulation of APP cleavage but inverse γ-secretase modulators do not - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pnas.org [pnas.org]
- 22. youtube.com [youtube.com]
- 23. γ-Secretase modulators show selectivity for γ-secretase-mediated amyloid precursor protein intramembrane processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. γ-Secretase-Regulated Mechanisms Similar to Notch Signaling May Play a Role in Signaling Events, Including APP Signaling, Which Leads to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Quantitative Measurement of γ-Secretase-mediated Amyloid Precursor Protein and Notch Cleavage in Cell-based Luciferase Reporter Assay Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. New precision medicine avenues to the prevention of Alzheimer’s disease from insights into the structure and function of γ-secretases | The EMBO Journal [link.springer.com]
A Comparative Analysis of PF-06648671 and Gamma-Secretase Inhibitors for Alzheimer's Disease Research
An objective guide for researchers, scientists, and drug development professionals evaluating therapeutic strategies targeting gamma-secretase.
This guide provides a comprehensive comparison of the gamma-secretase modulator (GSM) PF-06648671 and traditional gamma-secretase inhibitors (GSIs). The information presented is intended to inform preclinical and clinical research decisions by highlighting key differences in their mechanism of action, efficacy, and safety profiles, supported by available experimental data.
Executive Summary
The amyloid hypothesis remains a central focus in Alzheimer's disease (AD) research, with the gamma-secretase enzyme, which is responsible for the final cleavage of the amyloid precursor protein (APP) to produce amyloid-beta (Aβ) peptides, being a key therapeutic target.[1] Two major classes of small molecules have been developed to target this enzyme: gamma-secretase inhibitors (GSIs) and a newer class of compounds known as gamma-secretase modulators (GSMs).
This compound is a novel, orally administered GSM that allosterically modulates gamma-secretase activity.[2][3] In contrast to GSIs, which block the enzymatic activity of gamma-secretase altogether, this compound shifts the cleavage preference of the enzyme.[3][4][5] This modulation results in a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides, while concurrently increasing the formation of shorter, less pathogenic Aβ species, such as Aβ37 and Aβ38.[2][6] A critical advantage of this mechanism is the preservation of the processing of other gamma-secretase substrates, most notably the Notch receptor, thereby avoiding the severe mechanism-based toxicities associated with GSIs.[2][6][7]
Clinical trials with GSIs, such as semagacestat (B1675699) and avagacestat (B1665833), were halted due to a lack of clinical efficacy and an unfavorable safety profile, including worsening of cognitive function and an increased risk of skin cancer and infections, which are attributed to the inhibition of Notch signaling.[8][9][10] In contrast, Phase I clinical trials of this compound in healthy volunteers demonstrated a good safety and tolerability profile, with robust, dose-dependent reductions in cerebrospinal fluid (CSF) Aβ42 and Aβ40 levels.[2][10][11]
This guide will delve into the quantitative data from preclinical and clinical studies, detail the experimental protocols used to generate this data, and provide visual representations of the relevant biological pathways and experimental workflows to facilitate a clear comparison.
Data Presentation
Table 1: Comparative Profile of this compound and Gamma-Secretase Inhibitors
| Feature | This compound (Gamma-Secretase Modulator) | Gamma-Secretase Inhibitors (e.g., Semagacestat, Avagacestat) |
| Mechanism of Action | Allosteric modulation of gamma-secretase, shifting cleavage preference.[4][5] | Direct inhibition of gamma-secretase catalytic activity. |
| Effect on Aβ Peptides | Decreases Aβ42 and Aβ40; Increases Aβ37 and Aβ38.[6] | Pan-inhibition of all Aβ peptide production.[8] |
| Effect on Total Aβ | No significant change.[2][10] | Significant reduction.[8] |
| Effect on Notch Signaling | Minimal to no inhibition.[2][6] | Significant inhibition, leading to mechanism-based toxicities.[8][9] |
| Reported Efficacy | Robust, dose-dependent reduction of CSF Aβ42 and Aβ40 in Phase I trials.[2][10] | Failed to show cognitive improvement in Phase II/III trials; some studies showed cognitive worsening.[10] |
| Safety and Tolerability | Generally well-tolerated in Phase I studies with no serious adverse events reported.[2][10][11] | Associated with significant adverse events including skin cancers, infections, gastrointestinal issues, and cognitive worsening.[8][12] |
| Clinical Development Status | Development discontinued (B1498344) by Pfizer for strategic reasons, not due to safety concerns in Phase I.[9][13] | Development halted for multiple candidates due to lack of efficacy and safety concerns.[8][9] |
Table 2: Quantitative Effects on Cerebrospinal Fluid (CSF) Aβ Peptides (Phase I Data for this compound)
| Dose of this compound | Mean Change from Baseline in CSF Aβ42 | Mean Change from Baseline in CSF Aβ40 | Mean Change from Baseline in CSF Aβ37 | Mean Change from Baseline in CSF Aβ38 |
| 40 mg (once daily for 14 days) | ↓ ~30% | ↓ ~15% | ↑ ~150% | ↑ ~50% |
| 100 mg (once daily for 14 days) | ↓ ~45% | ↓ ~25% | ↑ ~300% | ↑ ~100% |
| 200 mg (once daily for 14 days) | ↓ ~55% | ↓ ~35% | ↑ ~400% | ↑ ~150% |
| 360 mg (once daily for 14 days) | ↓ ~60% | ↓ ~40% | ↑ ~450% | ↑ ~175% |
Note: The data presented for this compound are approximate values derived from published graphical representations in Ahn et al., 2020 and may not represent the exact figures.[2][7]
Table 3: Key Findings from Gamma-Secretase Inhibitor Clinical Trials
| Compound | Trial Phase | Key Efficacy Outcome | Key Safety Findings |
| Semagacestat | Phase III (IDENTITY trials) | No improvement in cognition (ADAS-cog) or activities of daily living (ADCS-ADL); significant worsening of functional ability at the higher dose. | Increased incidence of skin cancers, infections, cognitive and functional worsening, and weight loss compared to placebo.[8][12] |
| Avagacestat | Phase II | No significant cognitive benefit; trends for worsening cognition at higher doses.[10][14] | Poorly tolerated at higher doses; gastrointestinal and dermatologic adverse events were common.[10][14] |
Experimental Protocols
In Vitro Gamma-Secretase Activity Assay
A common method to assess the activity of gamma-secretase inhibitors is a cell-free enzymatic assay.[5][15]
-
Preparation of Gamma-Secretase Enzyme: Membranes containing the gamma-secretase complex are isolated from cultured cells (e.g., HeLa cells) that overexpress the enzyme components.[16] The membranes are then solubilized using a mild detergent (e.g., CHAPSO) to create a crude enzyme preparation.[5]
-
Substrate: A recombinant peptide substrate corresponding to the C-terminal 99 or 100 amino acids of APP (C99 or C100) with a fluorescent reporter tag (e.g., EDANS/DABCYL) or an epitope tag (e.g., Flag) is used.[5][15]
-
Assay Procedure:
-
The solubilized gamma-secretase preparation is incubated with the test compound (e.g., a GSI) at various concentrations.
-
The C99/C100 substrate is added to initiate the reaction.
-
The mixture is incubated at 37°C for a defined period (e.g., 1-4 hours).
-
The reaction is stopped, and the cleavage products (Aβ peptides or the intracellular domain) are detected and quantified.
-
-
Detection and Quantification:
-
For fluorescent substrates, the cleavage separates the fluorophore and quencher, resulting in an increase in fluorescence that can be measured using a microplate reader.[15]
-
For epitope-tagged substrates, the cleavage products can be separated by SDS-PAGE and detected by Western blotting using an antibody against the tag.[5]
-
Alternatively, the generated Aβ peptides can be quantified using specific ELISAs or mass spectrometry.
-
Measurement of Aβ Peptides in Cerebrospinal Fluid (CSF)
The quantification of Aβ peptides in CSF is a critical pharmacodynamic biomarker in clinical trials for Alzheimer's disease therapeutics.[17][18]
-
CSF Sample Collection: CSF is collected from study participants via lumbar puncture. Standardized procedures for collection and handling are crucial to ensure sample integrity.[17] This includes the use of specific low-binding collection tubes.[18]
-
Sample Processing:
-
CSF samples are centrifuged to remove any cellular debris.
-
The supernatant is aliquoted into low-binding tubes and stored at -80°C until analysis.[17]
-
-
Immunoassay for Aβ Quantification:
-
Aβ42, Aβ40, Aβ38, and Aβ37 levels are typically measured using validated immunoassays, such as enzyme-linked immunosorbent assays (ELISA) or electrochemiluminescence immunoassays (e.g., Meso Scale Discovery - MSD).[17][19]
-
These assays utilize specific monoclonal antibodies that capture and detect the different Aβ species.
-
Briefly, microplates are coated with a capture antibody specific for the C-terminus of the Aβ peptide of interest.
-
CSF samples and standards are added to the wells.
-
A detection antibody, often labeled with a fluorescent or chemiluminescent tag, that recognizes the N-terminus of the Aβ peptide is then added.
-
The signal generated is proportional to the concentration of the specific Aβ peptide in the sample and is quantified using a plate reader.[18][20]
-
Notch Signaling Pathway Assessment
To evaluate the off-target effects of gamma-secretase inhibitors on Notch signaling, various assays can be employed.
-
Cell-Based Notch Reporter Assay:
-
A cell line (e.g., HEK293) is co-transfected with a Notch receptor (e.g., Notch1) and a reporter construct containing a luciferase gene under the control of a Notch-responsive promoter (e.g., CSL/RBP-J binding sites).
-
The cells are then co-cultured with cells expressing a Notch ligand (e.g., Delta-like 1) to activate the pathway.
-
The test compound (GSI) is added at different concentrations.
-
Inhibition of Notch signaling by the GSI will prevent the cleavage and release of the Notch intracellular domain (NICD), leading to a decrease in luciferase expression, which can be measured using a luminometer.
-
-
Western Blot for NICD:
-
Cells expressing the Notch receptor are treated with the test compound.
-
Cell lysates are prepared, and proteins are separated by SDS-PAGE.
-
Western blotting is performed using an antibody that specifically recognizes the cleaved NICD. A reduction in the NICD band indicates inhibition of Notch processing.[21]
-
-
Quantitative PCR (qPCR) for Notch Target Genes:
-
Cells are treated with the test compound.
-
RNA is extracted, and cDNA is synthesized.
-
qPCR is performed to measure the expression levels of downstream target genes of the Notch pathway, such as HES1 and c-Myc.[21][22] A decrease in the expression of these genes indicates inhibition of Notch signaling.
-
Mandatory Visualization
Caption: Comparative signaling pathways of GSIs and this compound (GSM).
References
- 1. innoprot.com [innoprot.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Semagacestat – Gamma Secretase Inhibitor for Alzheimer's Disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 5. researchgate.net [researchgate.net]
- 6. alzforum.org [alzforum.org]
- 7. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
- 9. Dissociation between Processivity and Total Activity of γ-Secretase: Implications for the Mechanism of Alzheimer-Causing Presenilin Mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Safety profile of semagacestat, a gamma-secretase inhibitor: IDENTITY trial findings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. innoprot.com [innoprot.com]
- 14. Safety and tolerability of the γ-secretase inhibitor avagacestat in a phase 2 study of mild to moderate Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. resources.rndsystems.com [resources.rndsystems.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Towards a unified protocol for handling of CSF before β-amyloid measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 18. neurocode.com [neurocode.com]
- 19. researchgate.net [researchgate.net]
- 20. The cerebrospinal fluid biomarker ratio Aβ42/40 identifies amyloid positron emission tomography positivity better than Aβ42 alone in a heterogeneous memory clinic cohort - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. aacrjournals.org [aacrjournals.org]
A Comparative Analysis of PF-06648671's Impact on Amyloid-Beta Levels
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the γ-secretase modulator (GSM) PF-06648671 with other amyloid-beta (Aβ) targeting therapies. The following sections present supporting experimental data, detailed methodologies, and visual representations of the underlying biological pathways and experimental processes.
Executive Summary
This compound, a novel γ-secretase modulator, has demonstrated a distinct profile in altering Aβ peptide levels in clinical trials. Unlike traditional γ-secretase inhibitors (GSIs) or β-secretase (BACE) inhibitors that aim to broadly suppress Aβ production, this compound selectively modulates the cleavage of the amyloid precursor protein (APP). This mechanism of action results in a reduction of the more amyloidogenic Aβ42 and Aβ40 species, with a concurrent increase in the shorter, less pathogenic Aβ37 and Aβ38 fragments.[1][2][3] This guide compares the quantitative effects of this compound on cerebrospinal fluid (CSF) Aβ levels with those of other therapeutic modalities, including GSIs, BACE inhibitors, and anti-Aβ monoclonal antibodies.
Comparative Efficacy on Cerebrospinal Fluid Aβ Levels
The following tables summarize the dose-dependent effects of this compound and comparator compounds on various Aβ species in CSF, as reported in clinical trials.
Table 1: Effects of this compound on CSF Aβ Levels in Healthy Volunteers (Phase I Studies)
| Daily Dose (14 days) | Mean Change from Baseline in Aβ42 | Mean Change from Baseline in Aβ40 | Mean Change from Baseline in Aβ38 | Mean Change from Baseline in Aβ37 |
| 40 mg | ~ -14% | Smaller reductions than Aβ42 | Significant Increase | Significant Increase |
| 100 mg | ~ -43% | Smaller reductions than Aβ42 | Significant Increase | Significant Increase |
| 200 mg | ~ -59% | Smaller reductions than Aβ42 | Significant Increase | Significant Increase |
| 360 mg | Approaching plateau of ~ -70% | Smaller reductions than Aβ42 | Significant Increase | Significant Increase |
Data compiled from Phase I studies NCT02316576, NCT02407353, and NCT02440100.[1][2][3]
Table 2: Effects of Alternative Therapeutics on CSF Aβ Levels
| Compound Class | Compound Name | Dose and Duration | Effect on CSF Aβ Levels |
| γ-Secretase Inhibitor | Avagacestat (B1665833) | Single doses of 50, 200, 400 mg | Marked decrease in Aβ(1-38), Aβ(1-40), and Aβ(1-42) at 200 and 400 mg.[4][5] |
| γ-Secretase Inhibitor | Semagacestat | 100 mg or 140 mg for 14 weeks | No significant change in Aβ1-40 or Aβ1-42; dose-dependent increase in Aβ1-14, Aβ1-15, and Aβ1-16. |
| BACE Inhibitor | Verubecestat | 12, 40, 60 mg for 7 days | Dose-dependent reduction in Aβ40 (57%, 79%, 84% respectively).[6] |
| BACE Inhibitor | Lanabecestat | 15 mg and 50 mg | Reduction in CSF Aβ42 by 63% and 79% respectively.[7][8] |
| Anti-Aβ Antibody | Crenezumab | 300 mg SC q2w or 15 mg/kg IV q4w for 68 weeks | Significant decrease in Aβ oligomers; significant increase in total Aβ1-42.[9][10][11][12][13] |
| Anti-Aβ Antibody | Solanezumab | Up to 1600 mg monthly for 12 weeks | Dose-dependent increase in total Aβ1-40 and Aβ1-42.[14][15][16] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. go.drugbank.com [go.drugbank.com]
- 7. BACE1 Inhibitor Lanabecestat (AZD3293) in a Phase 1 Study of Healthy Japanese Subjects: Pharmacokinetics and Effects on Plasma and Cerebrospinal Fluid Aβ Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alzforum.org [alzforum.org]
- 9. New Phase 2 Data Analysis for Crenezumab Presented at Global Alzheimer's Conference Provides Strong Evidence for Engagement of the Principle Abeta Target | AC Immune SA [ir.acimmune.com]
- 10. Amyloid positron emission tomography and cerebrospinal fluid results from a crenezumab anti-amyloid-beta antibody double-blind, placebo-controlled, randomized phase II study in mild-to-moderate Alzheimer’s disease (BLAZE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amyloid positron emission tomography and cerebrospinal fluid results from a crenezumab anti-amyloid-beta antibody double-blind, placebo-controlled, randomized phase II study in mild-to-moderate Alzheimer's disease (BLAZE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neurologylive.com [neurologylive.com]
- 13. researchgate.net [researchgate.net]
- 14. Central pharmacodynamic activity of solanezumab in mild Alzheimer's disease dementia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Solanezumab | ALZFORUM [alzforum.org]
- 16. Phase II clinical trials of anti–amyloid β antibodies: When is enough, enough? - PMC [pmc.ncbi.nlm.nih.gov]
PF-06648671: A Comparative Analysis of a γ-Secretase Modulator in Alzheimer's Disease Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the γ-secretase modulator (GSM) PF-06648671 against other therapeutic alternatives for Alzheimer's disease. The following sections detail its mechanism of action, efficacy in preclinical and clinical models, and relevant experimental protocols, with a focus on quantitative data to support objective evaluation.
Mechanism of Action: Modulating Amyloid-β Production
This compound is a small molecule that allosterically modulates the activity of γ-secretase, a key enzyme in the production of amyloid-β (Aβ) peptides.[1][2] Unlike γ-secretase inhibitors (GSIs) which block the enzyme's activity and can lead to mechanism-based toxicities related to Notch signaling, GSMs like this compound selectively shift the cleavage of the amyloid precursor protein (APP).[3] This modulation results in a reduction of the highly amyloidogenic 42-amino acid form of Aβ (Aβ42) and the more abundant Aβ40, while concomitantly increasing the production of shorter, less pathogenic Aβ species such as Aβ37 and Aβ38.[4][5] Notably, this action does not alter the total amount of Aβ produced.[4]
Preclinical Efficacy
While specific quantitative preclinical data for this compound is not extensively available in the public domain, published literature indicates that it demonstrated robust in vivo efficacy in animal models.[6] Research in animals showed a reduction in Aβ42 in the brain and cerebrospinal fluid (CSF) following acute oral administration.[2] The compound was also found to have favorable brain availability in rodents.[7]
For context, another potent GSM, referred to as "Compound 2" in a preclinical study, showed significant, dose-dependent lowering of Aβ42 and Aβ40 in the plasma and brain of mice.[1] In a chronic dosing study in PSAPP transgenic mice, Compound 2 administered at 25 mg/kg/day for three months resulted in a 44% reduction in detergent-soluble brain Aβ42 and a 54% reduction in detergent-insoluble brain Aβ42.[1]
Clinical Efficacy: Phase I Studies
This compound was evaluated in three Phase I clinical trials in healthy volunteers (NCT02316756, NCT02407353, and NCT02440100).[4][5] These studies demonstrated that this compound was safe and well-tolerated and resulted in robust, dose-dependent changes in CSF Aβ peptides.[5]
Quantitative Data from Phase I Clinical Trials
The tables below summarize the key quantitative findings from the Phase I studies of this compound in healthy volunteers.
Table 1: Effect of Multiple Ascending Doses of this compound on CSF Aβ Peptides
| Dose | Mean % Change in CSF Aβ42 | Mean % Change in CSF Aβ40 | Mean % Change in CSF Aβ37 |
| 100 mg | -44% | Not Reported | Not Reported |
| 200 mg | -59% | Not Reported | Not Reported |
| 360 mg | -65% | Not Reported | Not Reported |
Data from a 14-day multiple ascending dose study in healthy young and elderly volunteers.[1]
A pharmacokinetic/pharmacodynamic (PK/PD) model predicted that the maximum reduction in CSF Aβ42 would plateau at approximately 70% at higher doses.[5] The model also indicated that higher doses were required to achieve the same level of reduction for Aβ40 compared to Aβ42.[5]
Table 2: Predicted Steady-State Effects of this compound on CSF Aβ Ratios
| Dose | Predicted Max. Decrease in Aβ42:Aβ40 Ratio |
| 150-200 mg q.d. | ~30% |
Data derived from a PK/PD model based on Phase I study data.[2]
Comparison with Other γ-Secretase Modulators
This compound has demonstrated a promising profile compared to other GSMs that have been in clinical development.
Table 3: Comparison of Clinically Tested γ-Secretase Modulators
| Compound | Developer | Key Clinical Findings | Development Status |
| This compound | Pfizer | Good safety profile; robust, dose-dependent reduction of CSF Aβ42 and Aβ40, and increase in Aβ37 and Aβ38.[4][5] | Discontinued (strategic decision by Pfizer to exit CNS research).[6] |
| NGP-555 | Neuro-Bio | Showed a trend towards increasing the ratio of Aβ37/Aβ42 and Aβ38/Aβ42 in CSF, but without statistical significance in a Phase 1 study.[1] | Further development status unclear. |
| BMS-932481 | Bristol-Myers Squibb | Capable of maximally lowering CSF Aβ42 and Aβ40 by 77% and 74%, respectively, in a 2-week study.[1] | Halted due to liver enzyme elevations.[1] |
Experimental Protocols
In Vivo Animal Studies (General Protocol for GSMs)
A general protocol for evaluating the in vivo efficacy of a GSM in a mouse model of Alzheimer's disease is as follows:
-
Animal Model: Transgenic mouse models that overexpress human APP with mutations associated with familial Alzheimer's disease (e.g., PSAPP or Tg2576 mice) are commonly used.[1]
-
Drug Administration: The GSM is typically administered orally via gavage or in medicated feed. Dosing can be acute (single dose) or chronic (daily for several weeks or months).[1]
-
Sample Collection: At the end of the treatment period, blood and brain tissue are collected.
-
Aβ Quantification: Aβ levels in plasma and brain homogenates (both soluble and insoluble fractions) are quantified using enzyme-linked immunosorbent assays (ELISAs) specific for different Aβ species (Aβ40, Aβ42, Aβ38, etc.).[1]
-
Histopathology: Brain sections are stained to visualize and quantify amyloid plaque burden.
Human Phase I Clinical Trial Protocol (General Outline)
The Phase I studies for this compound followed a randomized, placebo-controlled, single- and multiple-ascending dose design.
-
Participants: Healthy adult and elderly volunteers.
-
Intervention: Oral administration of single or multiple daily doses of this compound or placebo for up to 14 days.[5]
-
Assessments:
-
Safety and Tolerability: Monitored through adverse event reporting, physical examinations, vital signs, and clinical laboratory tests.
-
Pharmacokinetics: Serial blood samples were collected to determine the drug's absorption, distribution, metabolism, and excretion.
-
Pharmacodynamics: CSF was collected via lumbar puncture to measure concentrations of Aβ37, Aβ38, Aβ40, and Aβ42.[5][6]
-
Conclusion
This compound demonstrated a strong proof of mechanism in Phase I clinical trials, with a favorable safety profile and robust, dose-dependent modulation of amyloid-β peptides in the CSF of healthy volunteers. While the discontinuation of its development was due to strategic reasons rather than efficacy or safety concerns, the available data suggests that it was a promising candidate within the class of γ-secretase modulators. The quantitative clinical data for this compound provides a valuable benchmark for the development of future Alzheimer's disease therapeutics targeting the amyloid pathway. The lack of publicly available detailed preclinical data, however, limits a full comparison of its early-stage efficacy against other compounds.
References
- 1. rupress.org [rupress.org]
- 2. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. | BioWorld [bioworld.com]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scienceopen.com [scienceopen.com]
- 6. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Clinical Candidate this compound: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Gamma-Secretase Modulators for Alzheimer's Disease Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of Alzheimer's disease therapeutics is continually evolving, with a significant focus on disease-modifying agents. Among these, Gamma-Secretase Modulators (GSMs) represent a promising class of small molecules designed to allosterically modulate the γ-secretase complex. This modulation shifts the cleavage of amyloid precursor protein (APP) to favor the production of shorter, less amyloidogenic amyloid-beta (Aβ) peptides, thereby reducing the levels of the aggregation-prone Aβ42 peptide. This guide provides a comparative analysis of prominent GSMs, with a focus on PF-06648671, alongside other notable compounds such as BPN-15606, E2012, and NGP 555. For context, a comparison with the failed γ-secretase inhibitor (GSI), semagacestat (B1675699), is also included to highlight the mechanistic advantages of GSMs.
Mechanism of Action: Shifting the Balance of Aβ Production
Unlike GSIs which broadly inhibit the enzymatic activity of γ-secretase and can lead to mechanism-based toxicities due to interference with other signaling pathways like Notch, GSMs offer a more nuanced approach. They bind to an allosteric site on the presenilin-1 (PS1) subunit of the γ-secretase complex, inducing a conformational change that alters the processivity of the enzyme. This results in a decrease in the production of Aβ42 and Aβ40, with a concomitant increase in the production of shorter, more soluble, and less neurotoxic Aβ peptides such as Aβ37 and Aβ38.
Caption: Signaling pathway of APP processing with and without a Gamma-Secretase Modulator (GSM).
Quantitative Performance Comparison
Table 1: In Vitro Potency of Selected Gamma-Secretase Modulators
| Compound | Assay Type | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Reference Cell Line |
| This compound | Whole-cell | 9.8 | - | CHO APP |
| BPN-15606 | Whole-cell | 7 | 17 | SH-SY5Y |
| E2012 | - | Data not publicly available | Data not publicly available | - |
| NGP 555 | - | Data not publicly available | Data not publicly available | - |
| Semagacestat (GSI) | - | 10.9 | 12.1 | - |
Note: A direct comparison of IC50 values should be made with caution due to variations in experimental conditions and cell lines used across different studies.
Table 2: Preclinical Pharmacokinetic Parameters
| Compound | Species | Route | Cmax | Tmax (h) | Half-life (t1/2) (h) | Brain:Plasma Ratio |
| This compound | Rat | PO | - | - | - | Favorable brain availability |
| BPN-15606 | Mouse | PO | - | - | - | - |
| NGP 555 | Mouse | - | - | - | - | ~0.93 |
| E2012 | - | - | - | - | - | - |
Note: Comprehensive preclinical pharmacokinetic data for all compounds is not consistently available in the public domain.
Table 3: Clinical Pharmacodynamic and Pharmacokinetic Overview
| Compound | Study Phase | Dose Range | Key Aβ Biomarker Changes in CSF/Plasma | Cmax | Tmax (h) | Half-life (t1/2) (h) |
| This compound | Phase I | Single and multiple ascending doses | Decreased Aβ42 and Aβ40 in CSF, with a greater effect on Aβ42. Increased Aβ37 and Aβ38.[1][2][3][4] | Dose-dependent increase | ≤1.5 (fasting) | 12.8 - 23.1 |
| BPN-15606 | Preclinical | - | Dose-dependent lowering of Aβ42 and Aβ40 in plasma and brain of mice and rats. | - | - | - |
| E2012 | Phase I | Single ascending doses (10-250 mg) | ~50% reduction of plasma Aβ42.[5] | Dose-dependent increase | 0.5 - 1.0 | 12.5 - 19.0 |
| NGP 555 | Phase I | Single (25-300mg) and multiple (100-400mg) ascending doses | Favorable change in Aβ37/Aβ42 ratios in CSF (51% at 400mg, 36% at 200mg after 14 days).[6] | - | - | - |
| Semagacestat (GSI) | Phase III | 100mg and 140mg/day | Worsening of clinical measures of cognition.[7] | - | - | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are generalized methodologies for key experiments cited in the evaluation of GSMs.
In Vitro Gamma-Secretase Modulator Assay (Whole-Cell)
This assay is designed to determine the potency of a GSM in a cellular context.
Caption: Workflow for a whole-cell in vitro assay to determine GSM potency.
Methodology:
-
Cell Culture: Plate cells (e.g., Chinese Hamster Ovary (CHO) or human neuroblastoma (SH-SY5Y) cells) stably overexpressing human APP695 in appropriate culture plates and grow to a confluent monolayer.
-
Compound Preparation: Prepare a dilution series of the test GSM in a suitable solvent (e.g., DMSO).
-
Treatment: Remove the culture medium and replace it with fresh medium containing the various concentrations of the GSM or vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24 hours) at 37°C in a humidified incubator with 5% CO2.
-
Sample Collection: Collect the conditioned medium from each well.
-
Aβ Quantification: Analyze the levels of Aβ42, Aβ40, Aβ38, and Aβ37 in the conditioned medium using a validated immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) platform.
-
Data Analysis: Plot the concentration of each Aβ species against the log of the GSM concentration and fit the data to a four-parameter logistic equation to determine the IC50 value for the reduction of Aβ42 and Aβ40.
Measurement of Aβ Peptides in Cerebrospinal Fluid (CSF)
Accurate measurement of Aβ peptides in CSF is critical for assessing the pharmacodynamic effects of GSMs in vivo.
Caption: Workflow for the measurement of Aβ peptides in CSF using IP-MS.
Methodology (Immunoprecipitation-Mass Spectrometry):
-
CSF Collection and Preparation: Collect CSF via lumbar puncture. Centrifuge the samples to remove any cellular debris and add a protease inhibitor cocktail. Store at -80°C until analysis.
-
Immunoprecipitation:
-
Couple Aβ-specific monoclonal antibodies (e.g., 6E10 or 4G8) to magnetic beads.
-
Incubate the antibody-coupled beads with the CSF samples to capture Aβ peptides.
-
Use a magnetic rack to separate the beads from the supernatant.
-
-
Washing: Wash the beads several times with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the captured Aβ peptides from the beads using an acidic solution (e.g., formic acid).
-
Mass Spectrometry Analysis:
-
Spot the eluted samples onto a MALDI target plate with a suitable matrix or inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Acquire mass spectra to identify and quantify the different Aβ isoforms based on their mass-to-charge ratio.
-
-
Data Analysis: Analyze the spectra to determine the relative or absolute abundance of each Aβ peptide (Aβ1-37, Aβ1-38, Aβ1-40, Aβ1-42, etc.).
Conclusion
Gamma-Secretase Modulators hold significant promise as a disease-modifying therapy for Alzheimer's disease by selectively targeting the production of pathogenic Aβ42. This compound has demonstrated potent in vitro activity and favorable pharmacodynamic effects in early clinical trials, showing a clear reduction in CSF Aβ42.[2][3][4] Comparative analysis with other GSMs like BPN-15606, E2012, and NGP 555 indicates a class of compounds with a shared mechanism of action but potentially different potency and pharmacokinetic profiles. The failure of the GSI semagacestat underscores the importance of the modulatory approach to avoid the on-target toxicity associated with broad enzymatic inhibition.[7] Further clinical development and more comprehensive comparative studies will be crucial to fully elucidate the therapeutic potential of this compound and other GSMs in the treatment of Alzheimer's disease.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of amyloid beta peptides in cerebrospinal fluid by an automated immunoprecipitation procedure followed by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 7. Safety, tolerability, pharmacokinetics, and pharmacodynamics of the novel γ-secretase modulator, E2212, in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of PF-06648671: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the published data for the γ-secretase modulator (GSM) PF-06648671 against other developmental GSMs. This document summarizes key quantitative data, details experimental protocols, and visualizes relevant biological pathways and workflows to support independent validation and inform future research.
Executive Summary
This compound is a γ-secretase modulator developed by Pfizer for the potential treatment of Alzheimer's disease. As a GSM, it allosterically modulates the γ-secretase complex to shift the cleavage of amyloid precursor protein (APP), leading to a reduction in the production of the pathogenic amyloid-beta 42 (Aβ42) peptide and a concomitant increase in shorter, less amyloidogenic Aβ species. Phase I clinical trials have demonstrated the safety and tolerability of this compound in healthy volunteers, along with dose-dependent changes in cerebrospinal fluid (CSF) Aβ peptide levels. This guide provides a comparative analysis of the publicly available data for this compound and other notable GSMs, NGP 555 and BPN-15606, to offer a comprehensive overview for the scientific community. No direct head-to-head clinical trials comparing these compounds have been identified in the public domain.
Data Presentation: Quantitative Comparison of γ-Secretase Modulators
The following tables summarize the key quantitative data from published studies on this compound and the alternative GSM, NGP 555. It is important to note that BPN-15606 has not yet progressed to published clinical trials, and therefore, only preclinical data is available.
Table 1: In Vitro Potency of γ-Secretase Modulators
| Compound | Assay System | IC50 (Aβ42 Reduction) | Reference |
| This compound | Whole cell | 9.8 nM | --INVALID-LINK-- |
Table 2: Clinical Pharmacodynamic Effects of this compound in Cerebrospinal Fluid (CSF) of Healthy Volunteers (Multiple Ascending Dose Study)
| Dose (once daily for 14 days) | Mean % Change from Baseline in CSF Aβ42 | Mean % Change from Baseline in CSF Aβ40 | Mean % Change from Baseline in CSF Aβ37 | Mean % Change from Baseline in CSF Aβ38 | Reference |
| 40 mg | -41% | -13% | +117% | +33% | --INVALID-LINK-- |
| 100 mg | -57% | -24% | +205% | +59% | --INVALID-LINK-- |
| 200 mg | -65% | -30% | +263% | +75% | --INVALID-LINK-- |
| 360 mg | -69% | -34% | +301% | +86% | --INVALID-LINK-- |
Table 3: Clinical Pharmacodynamic Effects of NGP 555 in Cerebrospinal Fluid (CSF) of Healthy Volunteers (14-day Dosing)
| Dose | Effect on Aβ Peptides | Reference |
| 200 mg and 400 mg | Trend toward increasing ratios of Aβ37/Aβ42 and Aβ38/Aβ42 | --INVALID-LINK-- |
Note: Specific percentage change from baseline data for NGP 555 was not available in the reviewed publications. The study highlighted a shift in the ratio of Aβ species.
Table 4: Preclinical In Vivo Efficacy of BPN-15606
| Animal Model | Dose | Effect on Brain Aβ42 | Reference |
| PSAPP Mice | 25 mg/kg/day for 3 months | Significant reduction in plaque load | --INVALID-LINK-- |
Experimental Protocols
This compound Phase I Clinical Trials
-
Study Design: The data for this compound is derived from three Phase I, randomized, placebo-controlled, single- and multiple-ascending dose studies in healthy adult volunteers (NCT02316756, NCT02407353, NCT02440100).[1]
-
Participants: A total of 120 healthy subjects received either a single dose or multiple ascending doses of this compound or a placebo for 14 days.[1]
-
Sample Collection: Cerebrospinal fluid (CSF) was collected via lumbar puncture at baseline and at various time points post-dosing to assess changes in Aβ peptide concentrations.
-
Analytical Method: CSF concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 were measured using validated electrochemiluminescence immunoassays on the Meso Scale Discovery (MSD) platform.[2][3][4][5][6] This method offers high sensitivity and specificity for the different Aβ isoforms.
NGP 555 Phase I Clinical Trial
-
Study Design: A Phase I study was conducted to evaluate the safety, tolerability, and pharmacodynamic effects of NGP 555 in healthy volunteers.
-
Pharmacodynamic Assessment: The primary pharmacodynamic endpoints included changes in the ratios of various Aβ species in the CSF. The results indicated a trend towards an increase in the Aβ37/Aβ42 and Aβ38/Aβ42 ratios, suggesting target engagement.[7]
BPN-15606 Preclinical Studies
-
Animal Model: Preclinical efficacy studies were conducted in PSAPP transgenic mice, a model of Alzheimer's disease amyloid pathology.
-
Dosing Regimen: Mice were treated with BPN-15606 either before (prophylactic) or after (therapeutic) the onset of significant amyloid plaque deposition.
-
Efficacy Assessment: The primary outcomes were changes in brain Aβ plaque load and cognitive performance in behavioral tasks.
Mandatory Visualization
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Diagnostic values of cerebrospinal fluid t-tau and Aβ42 using Meso Scale Discovery assays for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mesoscale.com [mesoscale.com]
- 4. Diagnostic Values of Cerebrospinal Fluid T-Tau and Aβ₄₂ using Meso Scale Discovery Assays for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mesoscale.com [mesoscale.com]
- 6. Diagnostic Values of Cerebrospinal Fluid T-Tau and Aβ₄₂ using Meso Scale Discovery Assays for Alzheimers Disease. [escholarship.org]
- 7. rupress.org [rupress.org]
Navigating the Notch Signaling Pathway: A Comparative Guide to PF-06648671 and Other γ-Secretase Modulators
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of cellular signaling pathways is central to both health and disease. One such critical pathway, the Notch signaling cascade, plays a pivotal role in cell fate determination, proliferation, and differentiation. Its inadvertent inhibition has been a significant hurdle in the development of therapeutics targeting γ-secretase, an enzyme implicated in the pathogenesis of Alzheimer's disease. This guide provides a comparative analysis of PF-06648671, a γ-secretase modulator (GSM), and other compounds, focusing on their effects on the Notch signaling pathway, supported by experimental data and detailed protocols.
The Challenge: Balancing Efficacy with Notch-Sparing Activity
γ-secretase is a multi-subunit protease responsible for the cleavage of several transmembrane proteins, including the amyloid precursor protein (APP) and the Notch receptor. While the cleavage of APP to produce amyloid-beta (Aβ) peptides is a key event in Alzheimer's disease, the cleavage of Notch is essential for normal physiological processes. Inhibition of Notch signaling can lead to severe side effects, including gastrointestinal toxicity and immunosuppression.
The central challenge for drug developers has been to selectively modulate γ-secretase activity to reduce the production of pathogenic Aβ peptides, particularly Aβ42, without disrupting vital Notch signaling. This has led to the evolution from broad-spectrum γ-secretase inhibitors (GSIs) to more refined γ-secretase modulators (GSMs) and Notch-sparing GSIs.
Comparative Analysis of γ-Secretase Modulators and Inhibitors
This compound is a novel, brain-penetrable small molecule that exemplifies the progress in this field. As a GSM, it allosterically modulates γ-secretase to shift its cleavage of APP, resulting in a decrease in the production of Aβ42 and Aβ40, and a concomitant increase in the production of shorter, less amyloidogenic peptides such as Aβ37 and Aβ38. Crucially, this modulation is achieved without inhibiting the cleavage of the Notch receptor.
To contextualize the performance of this compound, this guide compares its activity with other notable γ-secretase targeting compounds. The following table summarizes their in vitro potency for inhibiting or modulating Aβ production and their impact on Notch signaling, typically measured as the half-maximal inhibitory concentration (IC50). A higher Notch IC50 value relative to the Aβ IC50 value indicates greater selectivity and a more favorable safety profile.
| Compound | Type | Aβ42 IC50 (nM) | Aβ40 IC50 (nM) | Notch IC50 (nM) | Aβ42/Notch Selectivity Ratio |
| This compound | GSM | 9.8[1] | - | Notch-sparing | High |
| BMS-932481 | GSM | 6.6[2] | 25.3[2] | No Notch-based toxicity observed | High |
| Semagacestat (LY450139) | GSI | 10.9[3][4] | 12.1[3][4] | 14.1[3][4] | ~1.3 |
| Avagacestat (BMS-708163) | Notch-Sparing GSI | 0.27[5] | 0.3[5] | 58[6] | ~193 [5] |
| Begacestat (GSI-953) | Notch-Sparing GSI | 12.4[5] | 15[7] | ~208 | ~16 [8] |
| E2012 | GSM | - | - | Notch-sparing [9] | High |
| NGP 555 | GSM | 9 | - | No changes on Notch processing [10] | High |
Note: A higher Aβ42/Notch Selectivity Ratio indicates a more desirable profile, with greater potency against Aβ42 production and less impact on Notch signaling.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the canonical Notch signaling pathway and the amyloidogenic processing of APP, highlighting the central role of γ-secretase and the differential effects of GSIs and GSMs.
Caption: Differential effects of γ-secretase inhibitors and modulators on APP and Notch pathways.
Experimental Protocols
The determination of a compound's effect on Aβ production and Notch signaling is critical for its development as a potential therapeutic. Below are generalized protocols for key in vitro assays used to generate the comparative data presented above.
In Vitro γ-Secretase Activity Assay for Aβ Production (ELISA-based)
This assay measures the ability of a compound to inhibit or modulate the production of Aβ peptides from an APP C-terminal fragment (C99) by γ-secretase in a cell-free system.
a. Materials:
-
Cell line overexpressing APP (e.g., HEK293-APP)
-
Cell lysis buffer (e.g., containing a mild detergent like CHAPSO)
-
Recombinant C99 substrate
-
Test compounds (e.g., this compound) and controls (e.g., DMSO as vehicle, known GSI)
-
Aβ40 and Aβ42 specific ELISA kits
-
Microplate reader
b. Workflow:
Caption: Workflow for in vitro γ-secretase activity assay.
c. Protocol:
-
Prepare γ-Secretase Source: Culture HEK293-APP cells and harvest. Prepare a membrane fraction containing γ-secretase by cell lysis and ultracentrifugation.
-
Compound Preparation: Prepare serial dilutions of the test compounds and controls in a suitable solvent (e.g., DMSO).
-
Reaction Setup: In a microplate, combine the membrane preparation, C99 substrate, and the test compound dilutions.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-4 hours) to allow for enzymatic cleavage of the C99 substrate.
-
Aβ Quantification: Stop the reaction and measure the concentration of Aβ40 and Aβ42 in each well using specific ELISA kits according to the manufacturer's instructions.
-
Data Analysis: Plot the percentage of Aβ inhibition against the log concentration of the compound. Use non-linear regression to calculate the IC50 value.
Cell-Based Notch Signaling Assay (Luciferase Reporter Assay)
This assay measures the effect of a compound on Notch signaling in living cells by quantifying the activity of a reporter gene (luciferase) whose expression is driven by a Notch-responsive promoter.
a. Materials:
-
A suitable cell line (e.g., HEK293)
-
Expression vectors for a constitutively active form of Notch (NotchΔE)
-
A luciferase reporter plasmid with a Notch-responsive promoter (e.g., containing CSL binding sites)
-
A control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization
-
Transfection reagent
-
Test compounds and controls
-
Luciferase assay reagent
-
Luminometer
b. Workflow:
Caption: Workflow for cell-based Notch signaling reporter assay.
c. Protocol:
-
Cell Culture and Transfection: Seed HEK293 cells in a multi-well plate. Co-transfect the cells with the NotchΔE expression plasmid, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent.
-
Compound Treatment: After transfection, replace the medium with fresh medium containing serial dilutions of the test compounds or controls.
-
Incubation: Incubate the cells for 24-48 hours to allow for Notch signaling activation and reporter gene expression.
-
Luciferase Assay: Lyse the cells and measure the luminescence of both firefly and Renilla luciferase using a luminometer and the appropriate assay reagents.
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability. Plot the percentage of Notch inhibition against the log concentration of the compound and calculate the IC50 value.
Conclusion
This compound and other γ-secretase modulators represent a significant advancement in the quest for Alzheimer's disease therapeutics. Their ability to selectively modulate the production of Aβ peptides without impairing the crucial Notch signaling pathway offers a promising strategy to overcome the safety concerns that have plagued earlier γ-secretase inhibitors. The comparative data and experimental protocols provided in this guide are intended to aid researchers in the evaluation and development of the next generation of safer and more effective therapies for this devastating neurodegenerative disease.
References
- 1. Human Notch1 Pathway Reporter Kit - Creative Biolabs [creative-biolabs.com]
- 2. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. γ-SECRETASE INHIBITORS AND MODULATORS FOR ALZHEIMER’S DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gamma-secretase Activity Assay Cell Line – Cells Online [cells-online.com]
- 5. ACS Chemical Neuroscience Molecule Spotlight on Begacestat (GSI-953) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Begacestat (GSI-953): a novel, selective thiophene sulfonamide inhibitor of amyloid precursor protein gamma-secretase for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. NGP 555, a γ-secretase modulator, lowers the amyloid biomarker, Aβ42, in cerebrospinal fluid while preventing Alzheimer's disease cognitive decline in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the γ-Secretase Landscape: A Comparative Analysis of PF-06648671 and Other Modulators in Alzheimer's Disease Clinical Trials
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the human clinical trial data for the γ-secretase modulator (GSM) PF-06648671 against other therapeutic alternatives for Alzheimer's disease. The analysis is supported by available experimental data, detailed methodologies, and visualizations of the relevant biological pathways.
Developed by Pfizer, this compound is a γ-secretase modulator that showed promise in early clinical development by selectively altering the cleavage of amyloid precursor protein (APP) to reduce the production of the pathogenic amyloid-beta 42 (Aβ42) peptide.[1][2] Despite its potential, development was discontinued (B1498344) in 2018 following Pfizer's decision to exit neuroscience research.[1] This guide synthesizes the publicly available data from the Phase I clinical trials of this compound and contrasts it with other γ-secretase modulators and inhibitors.
Mechanism of Action: A Tale of Two Approaches
Gamma-secretase modulators (GSMs) and γ-secretase inhibitors (GSIs) both target the γ-secretase enzyme complex, which is crucial in the final step of Aβ peptide production. However, their mechanisms of action differ significantly.
-
γ-Secretase Modulators (GSMs) , such as this compound, allosterically modulate the enzyme's activity. This means they bind to a site on the enzyme other than the active site, inducing a conformational change that shifts the cleavage preference of APP.[3] The result is a decrease in the production of the highly amyloidogenic Aβ42 and Aβ40 peptides and a concurrent increase in the production of shorter, less pathogenic Aβ species like Aβ37 and Aβ38.[3][4] Notably, GSMs do not inhibit the overall activity of γ-secretase, thus avoiding the mechanism-based toxicities associated with inhibiting the cleavage of other important substrates like Notch.[3][5]
-
γ-Secretase Inhibitors (GSIs) , such as semagacestat (B1675699) and avagacestat (B1665833), are designed to directly block the catalytic activity of the γ-secretase complex.[6] This leads to a broad reduction in the production of all Aβ isoforms.[6] However, because γ-secretase cleaves a wide range of other transmembrane proteins, including the developmentally crucial Notch receptor, GSIs have been associated with significant side effects.[7] The clinical development of several GSIs was halted due to a lack of efficacy and unfavorable safety profiles.[8][9]
Comparative Analysis of Human Clinical Trial Data
The following tables summarize the available quantitative data from Phase I clinical trials of this compound and other relevant γ-secretase modulators and inhibitors. It is important to note that these data are not from head-to-head comparison trials and thus, direct comparisons should be made with caution.
Table 1: Effect of γ-Secretase Modulators on CSF Amyloid-β Peptides
| Drug (Class) | Dose | Treatment Duration | Key Biomarker Change in CSF | Reference(s) |
| This compound (GSM) | 40 mg/day | 14 days | ~14% reduction in Aβ42 (placebo-corrected) | [10] |
| 100 mg/day | 14 days | ~43% reduction in Aβ42 (placebo-corrected) | [10] | |
| 200 mg/day | 14 days | ~59% reduction in Aβ42 (placebo-corrected) | [10] | |
| 300 mg (single dose) | 36 hours | 38.9% mean maximum reduction in Aβ42 (placebo-corrected) | [10] | |
| NGP 555 (GSM) | 200 mg/day | 14 days | 36% favorable change in Aβ37/Aβ42 ratio | [2] |
| 400 mg/day | 14 days | 51% favorable change in Aβ37/Aβ42 ratio | [2] |
Table 2: Effect of γ-Secretase Inhibitors on CSF Amyloid-β Peptides
| Drug (Class) | Dose | Treatment Duration | Key Biomarker Change in CSF | Reference(s) |
| Semagacestat (GSI) | 100 mg (single dose) | 12 hours | 47% inhibition of brain Aβ production | [8] |
| 140 mg (single dose) | 12 hours | 52% inhibition of brain Aβ production | [8] | |
| 280 mg (single dose) | 12 hours | 84% inhibition of brain Aβ production | [8] | |
| 30-40 mg/day | 6 weeks | No significant effect on Aβ40/42 | [8] | |
| Avagacestat (GSI) | 100 mg/day | 28 days | ~30% reduction in Aβ levels | [10] |
| 150 mg/day | 28 days | ~60% reduction in Aβ levels | [10] | |
| 200 mg (single dose) | - | Marked decrease in Aβ(1-38), Aβ(1-40), and Aβ(1-42) | [1][5] | |
| 400 mg (single dose) | - | Marked decrease in Aβ(1-38), Aβ(1-40), and Aβ(1-42) | [1][5] |
Experimental Protocols
The clinical trials for this compound were primarily Phase I, first-in-human studies designed to assess the safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound in healthy volunteers.
This compound Phase I Trials (NCT02316756, NCT02407353, NCT02440100): [1][11]
-
Study Design: The trials were randomized, placebo-controlled, double-blind, single- and multiple-ascending dose studies.[12][13]
-
Participants: A total of 120 healthy subjects, including young and elderly volunteers, were enrolled across the three studies.[11]
-
Intervention: Participants received single oral doses of this compound ranging from 2 mg to 360 mg, or multiple daily doses for 14 days.[2]
-
Primary Outcome Measures: The primary objectives were to evaluate the safety and tolerability of this compound. This was assessed through monitoring of adverse events, clinical laboratory tests, vital signs, and electrocardiograms.
-
Secondary Outcome Measures: Secondary objectives included characterization of the pharmacokinetic profile of this compound in plasma and cerebrospinal fluid (CSF), and assessment of its pharmacodynamic effects on plasma and CSF Aβ peptide levels (Aβ37, Aβ38, Aβ40, and Aβ42).[2]
-
Sample Collection: Blood and CSF samples were collected at various time points to measure drug concentrations and Aβ peptide levels. In one study, serial CSF sampling was conducted over 36 hours to characterize the dynamics of Aβ changes.[2]
Conclusion
The available human clinical trial data for this compound demonstrate that this γ-secretase modulator was well-tolerated in Phase I studies and effectively engaged its target, leading to a dose-dependent reduction in the pathogenic Aβ42 peptide and an increase in shorter, less amyloidogenic Aβ species in the CSF.[4][10] This mechanism of action offers a potential safety advantage over γ-secretase inhibitors, which broadly suppress γ-secretase activity and have been associated with mechanism-based toxicities.
While direct comparative clinical trial data is lacking, the information gathered on other GSMs like NGP 555 suggests a similar mode of action in shifting Aβ peptide ratios. In contrast, GSIs like semagacestat and avagacestat, while demonstrating an ability to reduce overall Aβ levels, ultimately failed in later-stage clinical trials due to a combination of safety concerns and a lack of clinical efficacy.
Although the development of this compound was halted for strategic reasons, the data from its early clinical trials provide valuable insights for the continued development of γ-secretase modulators as a promising therapeutic strategy for Alzheimer's disease. The focus on modulating rather than inhibiting γ-secretase activity remains a compelling approach to mitigate the risks associated with targeting this multifaceted enzyme. Further research in this area is warranted to explore the full therapeutic potential of this class of compounds.
References
- 1. Effects of single doses of avagacestat (BMS-708163) on cerebrospinal fluid Aβ levels in healthy young men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. NeuroGenetic reports positive results from Phase I trials of NGP 555 to treat Alzheimer’s disease - Clinical Trials Arena [clinicaltrialsarena.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Semagacestat - Wikipedia [en.wikipedia.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. A Critique of the Drug Discovery and Phase 3 Clinical Programs Targeting the Amyloid Hypothesis for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Prodromal Alzheimer Disease With Avagacestat: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Guidance for the Proper Disposal of PF-06648671
For Researchers, Scientists, and Drug Development Professionals: A Step-by-Step Protocol for the Safe Management and Disposal of PF-06648671.
This document provides a comprehensive operational plan for the proper disposal of this compound, a γ-secretase modulator developed for Alzheimer's disease research. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance. Given the absence of a specific Safety Data Sheet (SDS) in the public domain, these guidelines are based on established best practices for the disposal of potent, biologically active research compounds and general principles of hazardous waste management.
I. Immediate Safety and Handling Considerations
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety goggles, lab coats, and chemical-resistant gloves. All handling of the compound, especially when in powdered form, should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.
II. Chemical and Physical Properties Overview
While a comprehensive official dataset is unavailable, the known chemical structure of this compound—(2-[(1S)-1-{(2S,5R)-5-[4-chloro-5-fluoro-2-(trifluoromethyl)phenyl]tetrahydrofuran-2-yl}ethyl]-7-(4-methyl-1H-imidazol-1-yl)-3,4-dihydro-2H-pyrido[1,2-a]pyrazine-1,6-dione—suggests it is a complex, halogenated organic compound.[1][2] Such compounds are generally treated as hazardous chemical waste due to their potential for environmental persistence and unknown toxicological profiles.
| Property | Inferred Data/Recommendation | Source |
| Physical State | Solid (powder) | General knowledge of similar research compounds |
| Solubility | Soluble in organic solvents such as DMSO | General laboratory practice for similar compounds |
| Reactivity | Avoid contact with strong oxidizing agents. | General chemical safety principles |
| Hazardous Decomposition | Combustion may produce toxic gases such as carbon oxides, nitrogen oxides, hydrogen fluoride, and hydrogen chloride. | Inferred from chemical structure |
III. Step-by-Step Disposal Protocol
The following protocol outlines the necessary steps for the safe disposal of this compound.
Step 1: Waste Identification and Classification
-
Pure Compound (Unused/Expired): Classify as hazardous chemical waste. Due to its biological activity and complex structure, it should be treated with a high degree of caution.
-
Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, vials, and bench paper, must also be treated as hazardous chemical waste.
-
Solutions: Solutions containing this compound should be collected as liquid hazardous waste. Do not mix with aqueous waste streams unless specifically instructed by your institution's Environmental Health and Safety (EHS) office.
Step 2: Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the compound and any solvents used (e.g., high-density polyethylene).
-
-
Liquid Waste:
-
Sharps Waste:
-
Needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as containing chemical waste.[5]
-
Step 3: Labeling and Storage
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste" and a full description of the contents, including the name "this compound" and the approximate concentration and quantity.
-
Store waste containers in a designated satellite accumulation area within the laboratory.[7] This area should be secure, well-ventilated, and away from general laboratory traffic.
-
Ensure secondary containment is used for all liquid waste containers to prevent spills.[4]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of the waste through regular trash or other non-compliant channels.
-
Follow all institutional and local regulations for the final disposal of pharmaceutical and chemical waste, which typically involves incineration by a licensed waste management facility.[8][9]
IV. Experimental Protocols Cited
This document does not cite specific experimental protocols but rather relies on established guidelines for chemical and pharmaceutical waste disposal from regulatory bodies and academic institutions.[3][4][5][7][8][10][11][12]
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
- 1. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. policies.dartmouth.edu [policies.dartmouth.edu]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. dtsc.ca.gov [dtsc.ca.gov]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. securewaste.net [securewaste.net]
- 10. sdmedwaste.com [sdmedwaste.com]
- 11. epa.gov [epa.gov]
- 12. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of PF-06648671: A Guide for Laboratory Professionals
PF-06648671 is a novel, brain-penetrable, and orally active γ-secretase modulator (GSM) that has been investigated for its potential in Alzheimer's disease research.[1] It has been the subject of Phase I clinical trials to assess its safety, tolerability, and pharmacokinetics.[2][3][4][5] While these trials have provided insights into its effects on humans, they do not delineate specific occupational safety protocols for laboratory handling.
In the absence of a dedicated Material Safety Data Sheet (MSDS), a risk-based approach grounded in the principles of chemical hygiene is essential. The following guidelines, based on standard laboratory procedures for handling compounds with unknown toxicological profiles, are designed to provide essential, immediate safety and logistical information.
Personal Protective Equipment (PPE): A Proactive Defense
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use Case |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended to provide an extra layer of protection against potential skin contact. Ensure gloves are of a suitable thickness and are changed regularly, especially if contamination is suspected. |
| Eye Protection | Safety Glasses with Side Shields or Goggles | To protect against splashes or aerosol inhalation, eye protection is mandatory. For procedures with a higher risk of splashing, chemical splash goggles are recommended. |
| Body Protection | Laboratory Coat | A dedicated lab coat, preferably with long sleeves and a secure closure, should be worn at all times in the laboratory. |
| Respiratory Protection | Fume Hood or Ventilated Enclosure | All handling of powdered or volatile forms of this compound should be conducted in a certified chemical fume hood or other ventilated enclosure to prevent inhalation of the compound. |
Operational Plan: A Step-by-Step Workflow for Safe Handling
A structured operational plan ensures that safety is integrated into every step of the experimental process, from receiving and storage to use and disposal.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process.
-
Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty vials, should be segregated into a clearly labeled hazardous waste container.
-
Institutional Guidelines: Adhere strictly to your institution's and local regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Decontamination: All work surfaces and equipment should be thoroughly decontaminated after handling the compound.
By implementing these robust safety measures, researchers can confidently and responsibly advance their work with investigational compounds like this compound, contributing to scientific discovery while prioritizing personal and environmental safety.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Pharmacodynamic Effects of a γ-Secretase Modulator, this compound, on CSF Amyloid-β Peptides in Randomized Phase I Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzforum.org [alzforum.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
